Dithiaden
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H19NS2 |
|---|---|
Molecular Weight |
301.5 g/mol |
IUPAC Name |
(3E)-N,N-dimethyl-3-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)propan-1-amine |
InChI |
InChI=1S/C17H19NS2/c1-18(2)10-5-8-15-14-7-4-3-6-13(14)12-20-17-16(15)9-11-19-17/h3-4,6-9,11H,5,10,12H2,1-2H3/b15-8+ |
InChI Key |
ZLJLUTCIUOCIQM-OVCLIPMQSA-N |
SMILES |
CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2 |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=C(SCC3=CC=CC=C31)SC=C2 |
Canonical SMILES |
CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2 |
Synonyms |
dithiaden dithiadene dithiadene hydrochloride dithiadene sulfate (1:1) dithiadene, (E)-isomer dithiadene, (Z)-isome |
Origin of Product |
United States |
Historical Context of Dithiaden in Mechanistic Drug Discovery
The development of Dithiaden is rooted in the broader history of antihistamine discovery that commenced in the 1930s. This era was marked by a pressing need for effective treatments for allergic conditions and a growing understanding of histamine's role in physiological and pathological processes. The synthesis of this compound emerged from systematic research into tricyclic compounds with the goal of effectively blocking histamine (B1213489) receptors while maintaining a favorable pharmacological profile.
Early drug discovery was largely driven by chemical synthesis and subsequent pharmacological screening. nih.gov The initial discovery of antihistamines in the 1930s and their introduction to the market in the 1940s represented a significant breakthrough in allergy treatment, shifting the paradigm from symptomatic relief to targeted receptor antagonism. Research during this period focused on creating compounds that offered therapeutic benefits beyond simple histamine receptor blockade, leading to the identification of antihistamines with additional properties such as hypnotic and antiadrenergic effects. The development of this compound was also influenced by the need for effective treatments for conditions like motion sickness during wartime, which accelerated research into antihistamine compounds.
Dithiaden As a Chemical Probe for Receptor Systems and Cellular Pathways
Beyond its therapeutic applications, Dithiaden serves as a valuable chemical probe for exploring the intricacies of receptor systems and cellular pathways. Its ability to interact with various biological targets allows researchers to dissect complex signaling cascades.
This compound's primary mechanism of action is as a histamine (B1213489) H1 receptor antagonist. patsnap.com It competitively inhibits the binding of histamine to H1 receptors, thereby blocking downstream signaling that leads to allergic responses. smolecule.com However, research has revealed that this compound's effects extend beyond H1 receptor blockade. It has been shown to modulate the activity of various cellular pathways, including:
Reactive Oxygen Species (ROS) Production: this compound has been observed to inhibit the production of ROS in phagocytes, such as neutrophils. nih.govsmolecule.com This effect is not necessarily mediated by histamine receptors, suggesting an independent mechanism of action. nih.govresearchgate.net Studies have shown that this compound can be more effective than histamine itself in inhibiting the activated chemiluminescence of whole blood, a measure of ROS production. researchgate.net
Nitric Oxide (NO) Synthesis: this compound has been found to decrease the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). smolecule.com It achieves this by inhibiting the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production in inflammatory conditions. nih.gov
Protein Kinase C (PKC) Activation: In PMA-stimulated neutrophils, this compound has been shown to reduce the activation of Protein Kinase C (PKC), a key signaling molecule involved in various cellular processes, including inflammation.
Platelet Aggregation: this compound has been found to inhibit human platelet aggregation induced by various stimuli in a dose-dependent manner. nih.gov This effect is thought to occur at the level of phospholipase A2 and thromboxane (B8750289) synthase rather than at specific histamine receptor sites on platelets. nih.govresearchgate.net
These diverse effects make this compound a useful tool for studying the interplay between different signaling pathways in inflammatory and immune responses.
Role of Dithiaden in Understanding Ligand Receptor Interactions
The study of how ligands like Dithiaden interact with their receptors is fundamental to pharmacology. arxiv.org These interactions are highly specific and are crucial for initiating intracellular signaling cascades. youtube.com this compound's unique tricyclic structure, which includes sulfur-containing heterocyclic components, has provided valuable insights into the structure-activity relationships of antihistamines.
By comparing the structure and activity of this compound with other first and second-generation antihistamines, researchers can understand how modifications to the chemical scaffold influence binding affinity and selectivity for the histamine (B1213489) H1 receptor. nih.gov For instance, the development of this compound's S-oxidized metabolite, this compound S-oxide, has demonstrated how a simple chemical modification can lead to enhanced pharmacological selectivity and a reduced toxicity profile.
Advanced techniques such as homology modeling are used to create three-dimensional models of receptors like the human histamine H1 receptor. researchgate.net These models, in combination with docking studies, help to identify the specific amino acid residues within the receptor's binding pocket that interact with ligands like this compound. This detailed understanding of ligand-receptor interactions is essential for the rational design of new drugs with improved efficacy and fewer side effects.
Significance of Dithiaden As a Model Compound in Antihistamine Research
Dithiaden serves as a significant model compound in antihistamine research due to its well-characterized primary activity as a potent and relatively selective H1 receptor antagonist. Its established role allows for its use as a benchmark against which new potential antihistamines can be compared.
Furthermore, the off-target effects of this compound, such as its influence on ROS and NO production, provide a basis for investigating the broader pharmacological profiles of antihistamines. smolecule.com Research comparing this compound with second-generation antihistamines has highlighted important differences in their effects on the chemiluminescence response of neutrophils, which are dependent on their chemical structure, selectivity, and affinity for H1 receptors. nih.gov These comparative studies contribute to a deeper understanding of the diverse mechanisms through which antihistamines can exert their therapeutic effects.
The fact that both the H1-antagonist this compound and histamine (B1213489) itself can decrease the respiratory burst in neutrophils suggests the involvement of non-receptor-mediated mechanisms. nih.govebi.ac.uk This has prompted further investigation into how these compounds might interact with enzymes like NADPH-oxidase and myeloperoxidase, or interfere with the cell membrane structure. nih.govebi.ac.uk
Current Research Paradigms and Unaddressed Mechanistic Questions
Established Synthetic Routes to the Thienobenzothiepin Core Structure
The thieno[2,3-c] benzothiepin core is a crucial structural element of this compound. Its synthesis often involves cyclization reactions to form the fused heterocyclic system.
Dithiocarbamate (B8719985) Formation via Amine and Carbon Disulfide
One synthetic strategy involves the formation of a dithiocarbamate moiety, which is then utilized in constructing the core structure or a precursor. The core dithiocarbamate structure is typically formed by the reaction of secondary amines with carbon disulfide (CS₂) in the presence of a base. For example, dimethylamine (B145610) reacts with CS₂ under alkaline conditions to produce a dithiocarbamic acid intermediate. This intermediate can then undergo alkylation to form the dithiane ring, a part of the larger system. This method is considered scalable and involves fewer steps compared to some alternatives, although it may require cryogenic conditions.
Thiourea (B124793) Derivative Alkylation Approaches
An alternative route to the core or related intermediates involves the alkylation of thiourea derivatives with halogenated alkylating agents. This process can lead to the formation of a dithiolane intermediate through nucleophilic substitution, which is subsequently functionalized. This method emphasizes the retention of sulfur atoms and the stability of the resulting ring structures. Challenges in this approach can include ring-opening side reactions, necessitating careful pH control (typically pH 8–9), and the use of catalytic additives like tetrabutylammonium (B224687) bromide to improve regioselectivity.
Stepwise Cyclization Protocols
The construction of the thienobenzothiepin core often relies on stepwise cyclization reactions. These protocols involve sequential bond-forming steps to build the fused ring system. For instance, the synthesis of the thieno[2,3-c]benzothiepin intermediate can start with benzothiophene-3(2H)-one, which undergoes chlorination and subsequent cyclization reactions. These cyclization steps require careful control of reaction conditions to ensure the stability of the heterocyclic system and avoid decomposition.
Optimization of Reaction Conditions for this compound Synthesis
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Factors such as temperature, solvent, and the use of catalysts play significant roles.
Temperature and Solvent Effects on Yield and Purity
Temperature and solvent choice significantly impact the efficiency and outcome of this compound synthesis. Optimal yields are often achieved in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at moderate temperatures (25–40°C). Elevated temperatures (above 50°C) can lead to decomposition, while lower temperatures (below 10°C) may slow down the reaction kinetics. Solvent selection also influences purity, as different solvents can affect side reactions and the solubility of impurities. biotage.com For example, in some synthetic steps, an ethanol/water mixture has been used as a solvent, with reactions conducted at low temperatures (0–5°C) to minimize side reactions and achieve yields of approximately 60–70% after crystallization. The choice of solvent can also impact regioselectivity and the formation of undesired by-products.
Mechanistic Considerations in Synthetic Pathway Selection
Understanding the reaction mechanisms is crucial for selecting and optimizing synthetic pathways. For instance, the dithiocarbamate formation involves nucleophilic attack of the amine on carbon disulfide, followed by alkylation. The thiourea alkylation route proceeds via nucleophilic substitution. Stepwise cyclization protocols require careful consideration of intermediates and transition states to favor the desired ring closure over competing reactions. The synthesis of this compound involves regioselective thiophene (B33073) fusion, which adds complexity compared to simpler structures. Catalytic enhancements, such as the use of phase-transfer catalysts like benzyltriethylammonium chloride, can improve reaction rates and yields in biphasic systems by increasing interfacial reactivity. Acid scavengers, such as triethylamine, can mitigate the formation of side products by neutralizing acidic by-products like HBr released during alkylation.
Data Table: Comparison of Selected Synthetic Methods
| Method | Key Reagents | Typical Conditions | Approximate Yield (%) | Advantages | Limitations |
| Dithiocarbamate Alkylation | Dimethylamine, CS₂, 1,2-dibromoethane | 0–5°C, NaOH/EtOH | 60–70 | Scalable, fewer steps | Requires cryogenic conditions |
| Thiourea Alkylation | Thiourea, 1,2-dibromoethane, Grignard reagent | 25°C, DMF | 50–60 | Flexible side-chain modification | Prone to ring-opening side reactions |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Derivatization Strategies for Structural Modification
Derivatization of this compound focuses on altering its chemical structure to potentially modulate its pharmacological properties, improve its pharmacokinetic profile, or explore new therapeutic applications. These strategies primarily involve modifications to the core heterocyclic system and the flexible side chain.
Synthesis of Novel this compound Analogs
The synthesis of this compound analogs often involves modifying the thienobenzothiepin ring system or the dimethylaminopropylidene side chain. While specific detailed synthetic routes for a wide range of this compound analogs are not extensively detailed in readily available sources, the core structure provides potential sites for functionalization. Research into related fused heterocyclic systems, such as dibenzo[b,f]oxepines and dibenzo[b,f]thiepines, highlights approaches that could be adapted for this compound analog synthesis. These methods can involve building the heterocyclic core through cyclization reactions and subsequently introducing various substituents. For instance, the synthesis of related dithia-dibenzo[e,h]azulenes and their oxa analogs involved the oxidation of starting ketones to diketones, followed by Hinsberg cyclization to form a fused thiophene ring researchgate.net. Further transformations were then performed on substituents to obtain aminoalkoxy derivatives researchgate.net. Such strategies suggest that modifications to the thieno ring or the benzothiepin portion of this compound could lead to novel analogs.
Another approach to synthesizing analogs could involve variations in the side chain. The dimethylaminopropylidene side chain is attached via a double bond. Modifications to the amine group (e.g., changing the alkyl substituents or forming quaternary ammonium (B1175870) salts) or alterations to the propylidene linker could yield new derivatives. Quaternary ammonium salt formation, for example, can be achieved through alkylation of the tertiary amine .
Targeted Functional Group Transformations
This compound contains several functional groups, including a tertiary amine, a carbon-carbon double bond, and sulfur atoms within the heterocyclic rings, all of which are potential sites for targeted chemical transformations. These transformations can alter the compound's reactivity and properties.
Oxidative reactions can occur at the sulfur atoms within the thienobenzothiepin core or potentially at the nitrogen atom of the tertiary amine. Metabolic studies indicate that this compound undergoes S-oxidation, forming this compound S-oxide . This transformation involves the oxidation of a sulfur atom in the thienobenzothiepin moiety . Oxidation of sulfur atoms can lead to the formation of sulfoxides and sulfones, which can significantly alter the electronic and physical properties of the molecule smolecule.com. While specific laboratory-scale oxidative methods applied directly to this compound are not widely detailed, general oxidation techniques for thioethers using various oxidizing agents could be applicable solubilityofthings.com.
Reductive conversions of this compound could target the carbon-carbon double bond in the side chain or potentially the heterocyclic system under harsh conditions. Reduction of the double bond would lead to a saturated propyl-dimethylamine side chain. While specific examples of this compound reduction are not extensively reported, general methods for reducing alkenes, such as catalytic hydrogenation, could be employed solubilityofthings.comorganic-synthesis.com. Reductive transformations can yield various derivatives with altered properties smolecule.com.
The this compound structure contains both electron-rich (e.g., the thiophene ring, the tertiary amine) and potentially electron-deficient centers, making it susceptible to both nucleophilic and electrophilic substitution reactions under appropriate conditions .
Electrophilic substitution reactions are characteristic of aromatic systems. The thienobenzothiepin core, containing a benzene (B151609) ring fused with a thiepin and a thiophene ring, could undergo electrophilic aromatic substitution, although specific studies on this compound are noted as lacking . These reactions typically involve the attack of an electrophile on the aromatic ring, leading to the substitution of a hydrogen atom savemyexams.comuci.edu. The nature and position of existing substituents on the aromatic system influence the reactivity and regioselectivity of these reactions libretexts.org.
Nucleophilic substitution reactions could potentially occur at carbon atoms bonded to electronegative atoms or groups, or at saturated carbons adjacent to activating groups. The tertiary amine nitrogen could participate in reactions as a nucleophile, for example, in alkylation to form quaternary salts . While less common for the rigid core, certain conditions might facilitate nucleophilic attack on the heterocyclic system, particularly if activating groups are present libretexts.org. Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile chemguide.co.uksavemyexams.com.
Reductive Conversions
Stereochemical Control in this compound Synthesis (if applicable from broader research)
This compound possesses a carbon-carbon double bond in the propylidene side chain, which can exist as E and Z isomers. The registered active form is reported as the trans (i.e., E) isomer wikipedia.org. This indicates that stereochemical control during the synthesis of the side chain and its attachment to the core is relevant. Achieving a high degree of stereoselectivity in favor of the desired E isomer is crucial for the synthesis of the pharmacologically active compound.
While detailed information on the specific stereochemical control strategies employed in the industrial synthesis of this compound is not widely published, general principles of stereoselective synthesis would apply researchgate.net. Methods for controlling the stereochemistry of double bonds during synthesis include carefully chosen reaction conditions, catalysts, and synthetic routes that inherently favor the formation of one isomer over the other numberanalytics.comillinois.edu. For instance, Wittig reactions and their modifications are commonly used to synthesize alkenes with control over E/Z stereochemistry, depending on the ylide and reaction conditions used organic-synthesis.com.
Furthermore, if any synthetic steps involve the creation of chiral centers (although the core this compound structure as typically represented does not have explicit chiral centers beyond the double bond geometry), strategies for asymmetric synthesis, such as the use of chiral catalysts or auxiliaries, would be necessary to control the stereochemistry at these centers researchgate.net. The importance of stereochemistry in determining the biological activity of molecules underscores the significance of controlling the E/Z isomerism during this compound synthesis scispace.com.
Green Chemistry Principles in this compound Synthesis
While specific detailed studies on the application of comprehensive green chemistry principles solely to this compound synthesis are not extensively documented in the immediate search results, general advancements in synthetic methodologies, particularly concerning related compounds and chemical motifs present in this compound, offer insights into potential green chemistry applications. The synthesis of the dithiocarbamate moiety, a component of one this compound synthesis route, can be approached with greener methods. For example, the microfluidic electrosynthesis of thiuram disulfides from sodium dithiocarbamates demonstrates how electrochemical methods in microfluidic reactors can reduce waste salts and avoid over-oxidation, leading to higher atom utilization compared to traditional methods. epa.gov Although this specifically pertains to the oxidation of dithiocarbamates to disulfides, the principle of using more environmentally benign reaction conditions and minimizing waste is relevant to the initial formation of the dithiocarbamate intermediate in this compound synthesis.
Broader research in green chemistry highlights the use of alternative energy sources such as microwave and ultrasound irradiation to enhance reaction efficiency and reduce reaction times and energy consumption. wikidata.orgthegoodscentscompany.com Principles such as atom economy, minimizing the use of volatile and/or toxic solvents, and reducing chemical waste are central to green chemistry. wikidata.orgfishersci.fi While direct application of these specific techniques to every step of known this compound synthesis routes is not detailed, the ongoing development of greener synthetic methodologies in organic chemistry, particularly for complex molecules and sulfur-containing compounds, suggests potential avenues for making this compound synthesis more environmentally friendly in the future. Advances in the synthesis of related compounds have shown alignment with green chemistry principles by addressing waste and energy concerns in large-scale production. wikipedia.org
Chromatographic Techniques for High-Resolution Analysis
Chromatographic techniques are fundamental in the analysis of complex mixtures, allowing for the separation, identification, and quantification of individual components. High-resolution chromatographic methods play a significant role in this compound research, enabling the analysis of the compound in various matrices and the separation of its related substances or metabolites.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its versatility, sensitivity, and ability to separate closely related substances. The development of a robust HPLC method involves several key steps, including method scouting, optimization, robustness testing, and validation wikipedia.org. These steps ensure the method is appropriate and reliable for its intended purpose, providing accurate and consistent results wikipedia.org. While specific detailed protocols for this compound-specific HPLC method development were not extensively detailed in the reviewed literature, HPLC is a standard technique applicable to the analysis of compounds like this compound in various matrices, including pharmaceutical formulations and biological samples. Method development for such compounds typically involves selecting appropriate stationary phases (e.g., reversed-phase C18 columns), mobile phases (combinations of water or buffer with organic solvents like acetonitrile (B52724) or methanol), and detection methods (e.g., UV-Vis or mass spectrometry) to achieve optimal separation and sensitivity nih.gov. The principles of HPLC method development, focused on parameters such as compound retention, efficiency, and selectivity, are directly applicable to establishing analytical procedures for this compound wikipedia.org.
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes smaller particle sizes in columns and operates at higher pressures, leading to improved speed, resolution, and sensitivity. UPLC offers significantly reduced analysis times and solvent consumption compared to traditional HPLC. UPLC has been applied in the analysis of various compounds, including drug substances and metabolites, for applications such as impurity profiling and doping control. While specific UPLC applications solely focused on this compound were not prominently featured, UPLC's advantages in speed and resolution make it a valuable tool for the rapid and sensitive analysis of this compound and its potential metabolites or impurities in complex biological or chemical samples. The technique is particularly useful when high throughput and enhanced separation efficiency are required.
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) provides highly sensitive and selective detection and structural information based on the mass-to-charge ratio of ions. Coupled with chromatographic techniques, MS becomes a powerful tool for the characterization and quantification of this compound and its related compounds.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for this compound and Metabolites
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a hyphenated technique that combines the separation power of LC with the sensitivity and specificity of tandem MS. This technique is widely used for the identification and quantification of drugs and their metabolites in biological matrices due to its ability to selectively detect target analytes even in complex samples. LC-MS/MS has been mentioned in the context of analyzing antihistamines, including this compound, in biological samples such as chicken livers. The method allows for the analysis of this compound and its metabolites, providing both identification through characteristic fragmentation patterns and quantification based on ion abundance. This is particularly important for studying the metabolic fate of this compound in biological systems. The use of LC-MS/MS enables sensitive detection at trace levels, which is crucial for bioanalytical studies.
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Derivatives
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a compound and its derivatives. HRMS, often coupled with chromatography (LC-HRMS), is a powerful tool for the structural elucidation of unknown compounds, including metabolites and degradation products. In this compound research, HRMS can be applied to elucidate the structures of its metabolites or degradation products by providing precise mass information and fragmentation data (HRMS/MS). This allows for the confident identification of novel or unexpected transformation products of this compound, which is vital for understanding its behavior in different environments or biological systems.
Spectrophotometric and Electrochemical Methods
Spectrophotometric and electrochemical methods offer alternative or complementary approaches for the analysis of this compound and the study of its effects. These techniques can be particularly useful for specific applications, such as measuring the compound's concentration or assessing its impact on biochemical processes.
Spectrophotometry, which involves measuring the absorption or transmission of light, has been employed in the study of this compound. An early report mentioned the spectrophotometric analysis of this compound. Furthermore, spectrophotometric methods, specifically the Griess method, have been used to measure nitrite (B80452) accumulation as an indicator of nitric oxide production in biological studies investigating the effects of this compound on cells. These studies demonstrated that this compound can cause a significant decrease in the accumulation of nitrites in stimulated cells.
Griess Reaction for Nitrite Quantification in Cellular Studies
The Griess reaction is a widely used spectrophotometric method for quantifying nitrite, a stable end-product of nitric oxide (NO) metabolism, in biological samples such as cell culture supernatants. This assay is based on a diazotization reaction where nitrite reacts with a diazotizing reagent, such as sulfanilamide, in acidic media to form a transient diazonium salt. This salt then couples with a coupling reagent, such as N-1-naphthyl-ethylenediamine (NED), to produce a stable azo compound that absorbs light at a specific wavelength (typically 540 nm), allowing for its quantification. researchgate.net
In the context of this compound research, the Griess reaction has been employed to assess the compound's effect on NO production in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. researchgate.netresearchgate.netnih.gov Elevated levels of NO are associated with inflammatory responses, and measuring nitrite accumulation provides an indirect measure of NO synthesis by enzymes like inducible nitric oxide synthase (iNOS). researchgate.netresearchgate.netnih.gov
Studies have shown that this compound can significantly decrease nitrite accumulation in the supernatant of LPS-stimulated RAW 264.7 cells. researchgate.netnih.gov For instance, a concentration of 5 × 10⁻⁵ M this compound resulted in a notable reduction in nitrite concentration compared to control cells stimulated with LPS alone. researchgate.netresearchgate.netnih.gov This suggests that this compound modulates NO production in these cells. researchgate.net
However, it is important to note the limitations of using nitrite accumulation as a sole indicator of NO production. Nitrite levels can be influenced by factors such as rapid NO oxidation in the culture media, interference from other redox-active compounds, and the formation of alternative NO metabolites like nitrate (B79036) and S-nitrosothiols. Therefore, while the Griess reaction is a reliable and convenient method for quantifying nitrite, complementary techniques may be necessary for a comprehensive understanding of NO metabolism. researchgate.net
Here is a table summarizing representative data on the effect of this compound on nitrite concentration in LPS-stimulated RAW 264.7 cells:
| Treatment Group | Nitrite Concentration (% of Control) |
| LPS-Stimulated Control | 100 |
| LPS + 5 × 10⁻⁵ M this compound | 56.06 ± 3.34* |
*Data are expressed as percentages of the control (LPS-stimulated cells) and represent mean ± SEM, n=3. Asterisks indicate significant differences compared to control (p<0.05). researchgate.net
Amperometric Analysis for Reactive Species Scavenging Properties
Amperometric analysis is an electrochemical technique used to measure the concentration of electroactive species in a solution by monitoring the electric current generated at a working electrode at a fixed potential. This method is particularly useful for detecting and quantifying reactive species such as nitric oxide (NO) and reactive oxygen species (ROS).
In the context of this compound research, amperometric analysis has been employed to directly evaluate the compound's potential scavenging properties against reactive species, specifically NO. researchgate.netnih.govebi.ac.ukresearchgate.net By using a carbon electrode selective for NO, researchers can assess whether this compound directly reacts with and neutralizes NO in a cell-free system. researchgate.net
Studies utilizing amperometric analysis have indicated that this compound, at concentrations tested (e.g., 5 × 10⁻⁵ M), does not exhibit direct scavenging properties against nitric oxide in phosphate-buffered saline (PBS). researchgate.netnih.govebi.ac.ukresearchgate.net This finding suggests that the observed decrease in nitrite accumulation in cellular studies, as measured by the Griess reaction, is likely due to mechanisms other than direct NO scavenging, such as the inhibition of iNOS protein expression. researchgate.netnih.govebi.ac.uk
While the provided search results specifically detail the use of amperometric analysis for NO scavenging, the technique can also be adapted to investigate the scavenging potential of compounds against various ROS, depending on the electrode modification and applied potential. Research has indicated that this compound can influence reactive oxygen species production in polymorphonuclear leukocytes, suggesting a broader interaction with oxidative stress pathways that could potentially be further explored using appropriate amperometric methods.
Bioanalytical Method Validation for Preclinical Studies
Bioanalytical method validation is a critical process in preclinical research to ensure that analytical methods used for quantifying drugs and their metabolites in biological matrices are reliable, accurate, and reproducible for their intended purpose. biopharmaservices.comresearchgate.netpnrjournal.comnih.govijpsjournal.comresearchgate.net This validation is essential for supporting pharmacokinetic (PK), toxicokinetic (TK), bioavailability (BA), and bioequivalence (BE) studies, which are crucial for evaluating the safety and efficacy of a drug candidate. researchgate.netresearchgate.netnih.govglobalresearchonline.net The validation process involves evaluating several key parameters to demonstrate the method's suitability. biopharmaservices.comnih.govnih.gov
Accuracy, Precision, and Linearity Assessment
Accuracy refers to the closeness of the mean of the test results obtained by the method to the true concentration of the analyte. nih.govinnovareacademics.inenvt.frresearchgate.net It is typically assessed by analyzing replicate samples containing known amounts of the analyte in the biological matrix at multiple concentration levels within the expected range. nih.govinnovareacademics.inenvt.fr For bioanalytical methods, accuracy is often evaluated at a minimum of three concentration levels (low, medium, and high quality control samples), and the mean value should generally be within 15% of the nominal value, except at the lower limit of quantification (LLOQ), where it should not deviate by more than 20%. nih.govinnovareacademics.inenvt.fr
Precision describes the agreement among individual test results when the method is applied repeatedly to multiple samples of a homogeneous matrix containing the analyte. nih.govinnovareacademics.inresearchgate.netresearchgate.net Precision is usually assessed at different levels: within-run (repeatability) and between-run (intermediate precision). innovareacademics.inresearchgate.net It is expressed as relative standard deviation (%RSD) or coefficient of variation (%CV). researchgate.net Acceptance criteria for precision in bioanalytical methods are typically ≤ 15% RSD at all concentration levels, except for the LLOQ, where ≤ 20% RSD is generally acceptable. envt.frnih.gov
Linearity evaluates the ability of the method to yield results that are directly proportional to the concentration of the analyte within a defined range. researchgate.netpnrjournal.comnih.govnih.govinnovareacademics.inresearchgate.netnih.gov A calibration curve is constructed by plotting the instrument response versus the known concentrations of a series of calibration standards prepared in the biological matrix. globalresearchonline.netinnovareacademics.inenvt.fr The linear range of the method should cover the expected concentration range of the analyte in the study samples. nih.govglobalresearchonline.netinnovareacademics.in A minimum of five non-zero concentrations is typically recommended for assessing linearity, and the relationship is often evaluated using regression analysis. nih.govinnovareacademics.in
While these parameters are fundamental to the validation of any bioanalytical method intended for preclinical studies involving a compound like this compound, specific data on the accuracy, precision, and linearity of a validated bioanalytical method for this compound in biological matrices were not available in the provided search results.
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.govnih.govinnovareacademics.innih.gov It represents the point at which the analyte signal is distinguishable from the background noise. nih.gov Various approaches can be used to determine LOD, often based on the signal-to-noise ratio (typically 3:1) or calculated from the standard deviation of the response of blank samples or the standard deviation of y-intercepts of regression lines and the slope of the calibration curve. nih.govund.educhromforum.org
Limit of Quantification (LOQ) , specifically the Lower Limit of Quantification (LLOQ), is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. nih.govnih.govinnovareacademics.inenvt.frnih.govnih.gov The LLOQ is a critical parameter in bioanalytical method validation as it defines the lower boundary of the method's quantitative range. envt.frnih.gov The LLOQ is typically determined as the lowest concentration on the calibration curve that meets the predefined acceptance criteria for both accuracy (e.g., within ±20% of the nominal concentration) and precision (e.g., ≤ 20% RSD). envt.frnih.gov The LOQ cannot be lower than the LOD. nih.gov
Establishing appropriate LOD and LOQ values is crucial for ensuring that the bioanalytical method is sufficiently sensitive to measure the analyte concentrations expected in preclinical study samples, particularly at the lower end of the concentration range. While the principles for determining LOD and LOQ are well-established in bioanalytical validation guidelines, specific LOD and LOQ values for this compound in relevant biological matrices were not found in the provided search results.
Selectivity and Specificity Evaluation
Selectivity is the ability of a bioanalytical method to differentiate and measure the analyte in the presence of other components in the sample, including endogenous matrix components. nih.govinnovareacademics.ineuropa.euintertek.comSpecificity is a related concept, referring to the ability to unequivocally assess the analyte in the presence of potential interfering substances such as metabolites, impurities, degradation products, or co-administered medications. innovareacademics.inresearchgate.neteuropa.euintertek.com
Evaluation of selectivity typically involves analyzing blank biological matrix samples obtained from multiple individual sources to ensure that no significant interference is observed at the retention time or detection window of the analyte and internal standard (if used). innovareacademics.ineuropa.eu The response attributable to interfering components in blank samples should generally not exceed 20% of the analyte response at the LLOQ and 5% of the internal standard response. europa.eu
Specificity evaluation focuses on demonstrating that the method can accurately measure the target analyte without interference from structurally related compounds or other substances that may be present in the study samples. europa.euintertek.com This may involve analyzing matrix samples spiked with potential interfering substances to assess their impact on the analyte quantification. europa.euintertek.com
Ensuring adequate selectivity and specificity is paramount in bioanalysis to prevent erroneous results that could arise from co-eluting peaks or non-specific signals. While these validation parameters are essential for a bioanalytical method for this compound in preclinical studies, specific data demonstrating the selectivity and specificity of such a method for this compound in biological matrices were not available in the provided search results.
Stability Studies in Biological Matrices
Stability studies are a critical component of bioanalytical method validation, designed to evaluate the stability of the analyte in the biological matrix under various storage and handling conditions that mimic those encountered during sample collection, processing, storage, and analysis in preclinical studies. biopharmaservices.comnih.govnih.govglobalresearchonline.netresearchgate.netloesungsfabrik.defda.gov Analyte instability can lead to inaccurate results if not properly assessed and controlled. biopharmaservices.com
Key stability tests typically performed include:
Freeze-thaw stability: Evaluates the stability of the analyte after multiple freeze-thaw cycles. biopharmaservices.comresearchgate.netfda.gov
Bench-top stability: Assesses the stability of the analyte when samples are kept at room temperature for a defined period, simulating sample handling time. loesungsfabrik.de
Long-term storage stability: Determines the stability of the analyte when stored at the intended long-term storage temperature (e.g., -20°C or -70°C) for the duration of the study. loesungsfabrik.defda.gov
Stock solution and working solution stability: Evaluates the stability of the analyte in stock and working solutions used for preparing calibration standards and quality control samples. nih.gov
Processed sample stability (Extract stability): Assesses the stability of the analyte in processed samples (extracts) under storage conditions before injection into the analytical system. fda.gov
Stability is assessed by comparing the concentrations of the analyte in stability-testing samples to those in freshly prepared or control samples. nih.gov The analyte is considered stable if the results are within acceptable limits (typically within ±15% of the nominal or initial concentration). nih.gov
Establishing the stability of this compound in the relevant biological matrices (e.g., plasma, serum, urine) under various conditions is crucial to ensure the integrity of the study data. Without demonstrated stability, the measured concentrations may not accurately reflect the actual concentrations of this compound in the samples at the time of collection. Specific data from stability studies for this compound in biological matrices within the context of bioanalytical method validation for preclinical studies were not available in the provided search results.
Sample Preparation Techniques for Complex Biological Matrices
Analyzing analytes like this compound in biological matrices such as blood, plasma, urine, and tissue presents significant challenges due to the presence of interfering substances like proteins, lipids, and salts. google.comjapsonline.combiotage.com Effective sample preparation is crucial to remove these matrix components, concentrate the analyte, and ensure compatibility with subsequent analytical techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC/MS). japsonline.combiotage.comnih.govnih.gov Several techniques are commonly employed for this purpose, including Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). google.comjapsonline.combiotage.com
Protein Precipitation (PP)
Protein precipitation is a straightforward and rapid sample preparation technique aimed at removing proteins from biological samples. Proteins, being large molecules, can interfere with analytical instruments and reduce the accuracy and sensitivity of the analysis. google.cominterchim.fr PP involves adding a precipitating agent to the biological sample, causing proteins to aggregate and settle out of the solution. The supernatant, containing the analyte of interest, can then be separated by centrifugation. interchim.frsigmaaldrich.com
Common precipitating agents include organic solvents such as acetone (B3395972) or methanol, and acids like trichloroacetic acid (TCA). interchim.frsigmaaldrich.com For instance, a combination of TCA and acetone is frequently used to precipitate proteins in sample preparation for techniques like 2-D electrophoresis, demonstrating higher effectiveness than either agent alone. sigmaaldrich.com While PP is effective at removing a large percentage of proteins, it may not remove all interfering substances, and some analytes might co-precipitate with the proteins, potentially altering the sample's protein profile and leading to analyte loss. sigmaaldrich.com The efficiency of protein precipitation can be influenced by the protein concentration in the sample. interchim.fr
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a separation technique based on the differential solubility of analytes between two immiscible liquid phases, typically an aqueous biological sample and an organic solvent. phenomenex.com This method is widely used for isolating and purifying target compounds from complex biological fluids. phenomenex.com
In LLE, the biological sample is mixed with an immiscible organic solvent. Analytes preferentially partition into the phase where they are more soluble. phenomenex.com For hydrophobic compounds like this compound, an organic solvent is typically used to extract the analyte from the aqueous biological matrix. After mixing, the two phases are allowed to separate, and the organic layer containing the extracted analyte is collected. nih.govphenomenex.com This organic extract can then be evaporated and reconstituted in a solvent compatible with the analytical instrument. nih.gov LLE is known for its effectiveness in cleaning up complex matrices and can offer high selectivity by careful selection of the extraction solvent. phenomenex.com However, it can be time-consuming and may require relatively large volumes of solvents. phenomenex.com Automated LLE systems using 96-well plates have been developed to increase sample throughput and reduce preparation time. nih.gov
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a versatile sample preparation technique that utilizes a solid adsorbent material (stationary phase) to selectively retain or exclude analytes based on their physical and chemical properties. organomation.comresearchgate.net SPE is widely applied in bioanalysis for isolating, purifying, and concentrating analytes from biological fluids. organomation.com
Receptor Binding and Antagonistic Properties
This compound exerts its effects primarily by binding to and antagonizing specific receptors, thereby modulating downstream signaling cascades.
Histamine H1 Receptor Antagonism: Molecular Basis
This compound functions as a potent antagonist of the histamine H1 receptor. By binding to these receptors, it competitively inhibits the action of endogenous histamine, a key mediator released during allergic reactions. This blockade prevents histamine from triggering downstream events that lead to characteristic allergic symptoms such as itching, swelling, and vasodilation. The efficacy of this compound as an H1 antagonist has been demonstrated in various models of allergy and inflammation. Studies comparing this compound with other H1-antihistamines have shown it to be more potent in reducing chemiluminescence in immune cells, suggesting a stronger anti-inflammatory effect. smolecule.com
Anticholinergic Activities and Acetylcholine Pathway Modulation
In addition to its antihistaminic effects, this compound also exhibits anticholinergic properties, albeit described as very weak. wikipedia.org Anticholinergic agents function by inhibiting the activity of acetylcholine, a neurotransmitter involved in numerous bodily functions, including muscle activation and parasympathetic nervous system control. nih.gov Anticholinergic medications primarily act as competitive antagonists at muscarinic receptors. nih.gov While this compound's anticholinergic activity is noted, its clinical significance in therapeutic doses appears limited compared to its antihistaminic effects.
Potential for Sigma Receptor Modulation
Sigma receptors are a class of non-opioid receptors found in various tissues, including the central nervous system and immune cells. nih.govupenn.edu They have been implicated in a range of physiological and pathological processes. upenn.eduuniba.it While the initial search results did not directly confirm this compound's interaction with sigma receptors, broader research indicates that some compounds with structures similar to antihistamines can interact with these receptors. The provided search results include information about sigma-1 and sigma-2 receptors and their modulation by various ligands. nih.govupenn.eduuniba.it Further research specifically investigating this compound's binding affinity and functional effects at sigma receptors would be necessary to confirm any potential modulation.
Modulation of Intracellular Signaling Pathways
Beyond direct receptor binding, this compound has been shown to influence intracellular signaling pathways, particularly those involved in inflammatory and immune responses.
Studies have demonstrated that this compound can modulate the production of reactive oxygen species (ROS) by phagocytes. smolecule.comresearchgate.netsigmaaldrich.cnresearchgate.net Research indicates that this compound affects nitric oxide (NO) production in macrophages, specifically influencing nitric oxide synthesis in lipopolysaccharide-stimulated RAW 264.7 cells. smolecule.comresearchgate.netnih.gov At a concentration of 5 × 10-5 M, this compound significantly decreased nitrite accumulation and markedly reduced the expression of inducible nitric oxide synthase (iNOS) protein. researchgate.netnih.govresearchgate.net Amperometrical analysis did not show direct scavenging properties of this compound against NO, suggesting its effect is primarily through the suppression of iNOS expression. researchgate.netnih.gov
This compound has also been observed to inhibit the activity of human neutrophils and has shown greater potency than histamine in reducing chemiluminescence in immune cells. smolecule.comresearchgate.net The inhibition of chemiluminescence by this compound in neutrophils appears to occur at both extracellular and intracellular levels, indicating a complex mechanism that may involve more than just histamine receptor blockade. researchgate.netresearchgate.netnih.gov Potential mechanisms include interactions with enzymes like NADPH oxidase, myeloperoxidase, or phospholipase A2, or interference with the neutrophil membrane structure. researchgate.netnih.gov
Furthermore, this compound has been shown to reduce protein kinase C (PKC) activation in PMA-stimulated neutrophils, indirectly altering phosphorylation-dependent signaling pathways. patsnap.com It has also been reported to increase caspase-3 activity in cell-free systems, suggesting a potential pro-apoptotic role in neutrophil regulation. patsnap.com
The following table summarizes some of the key molecular and cellular interactions of this compound:
| Target/Pathway | Effect | References |
| Histamine H1 Receptor | Antagonism | |
| Acetylcholine Pathway | Weak Anticholinergic Activity | wikipedia.org |
| Adrenergic Receptors | Antagonism (Antiadrenergic Effects) | wikipedia.org |
| Reactive Oxygen Species (ROS) | Modulation of production in phagocytes, inhibition of intracellular ROS | smolecule.comresearchgate.netresearchgate.net |
| Nitric Oxide (NO) Production | Decreased production in LPS-stimulated macrophages | smolecule.comresearchgate.netnih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Suppression of expression | researchgate.netnih.gov |
| Protein Kinase C (PKC) | Reduced activation | patsnap.com |
| Caspase-3 | Increased activity (in cell-free systems) | patsnap.com |
Impact on Nitric Oxide (NO) Production in Macrophages
Nitric oxide is a crucial signaling molecule involved in various physiological and immunological processes, but its overproduction during inflammation can contribute to tissue damage. frontiersin.orgresearchgate.net Studies have examined how this compound affects NO production in macrophages, a primary source of NO during inflammatory responses. frontiersin.orgresearchgate.netnih.gov
Inhibition of Inducible Nitric Oxide Synthase (iNOS) Expression
A key mechanism by which this compound reduces NO production in macrophages is through the inhibition of inducible nitric oxide synthase (iNOS) expression. iNOS is the enzyme responsible for the synthesis of large amounts of NO in response to inflammatory stimuli like LPS. frontiersin.orgresearchgate.netnih.gov
Studies using LPS-stimulated RAW 264.7 cells have shown that this compound at a concentration of 5x10⁻⁵ M causes a marked reduction in iNOS protein expression. researchgate.netnih.gov This reduction in the enzyme responsible for NO synthesis directly leads to decreased NO production. researchgate.netnih.gov Comparative studies with other H1-antihistamines have identified this compound, along with bromadryl and clemastine, as among the most effective inhibitors of iNOS expression in LPS-stimulated macrophages. scispace.commendeley.com
The effect of this compound on iNOS expression has been evaluated using techniques such as Western blot analysis on cell lysates from stimulated macrophages. researchgate.netnih.gov
Effects on Nitrite Accumulation
Nitrite is a stable end product of NO metabolism, and its accumulation in cell supernatants is commonly used as an indicator of NO production by cells. researchgate.netnih.govresearchgate.net this compound has been shown to significantly decrease the accumulation of nitrites in the supernatant of LPS-stimulated RAW 264.7 cells. researchgate.netnih.gov This decrease in nitrite levels is a direct consequence of the reduced NO production resulting from the inhibition of iNOS expression. researchgate.netnih.gov
Experiments measuring nitrite concentration are typically performed spectrophotometrically using the Griess reaction after incubating cells with this compound and an inflammatory stimulus like LPS for a specific period, such as 24 hours. researchgate.netnih.govresearchgate.net
Here is a representative data table illustrating the effect of this compound on nitrite accumulation:
| Treatment | Nitrite Concentration (% of Control) |
| Control (LPS-stimulated) | 100 |
| This compound (5x10⁻⁵ M) | Significantly Decreased researchgate.netnih.gov |
Absence of Direct NO Scavenging Properties
While this compound effectively reduces NO levels by inhibiting iNOS expression, studies have demonstrated that it does not possess direct NO scavenging properties. researchgate.netnih.govscispace.com This indicates that this compound's effect on NO production is primarily mediated through the enzymatic pathway (iNOS inhibition) rather than by directly neutralizing NO molecules. researchgate.netnih.gov
Amperometric analysis using a carbon electrode selective for NO has been employed to evaluate the direct scavenging potential of this compound. researchgate.netnih.govresearchgate.net At concentrations shown to inhibit iNOS and nitrite accumulation (e.g., 5x10⁻⁵ M), this compound did not exhibit any significant scavenging activity against NO in cell-free systems. researchgate.netnih.govresearchgate.net
Regulation of Reactive Oxygen Species (ROS) Production
Reactive oxygen species (ROS) are another group of molecules involved in host defense and cellular signaling, but their excessive production can lead to oxidative stress and tissue damage. smw.chmdpi.com this compound has been reported to influence the production of ROS by phagocytes, including polymorphonuclear leukocytes (PMNs). nih.govresearchgate.netnih.gov
Modulation of Oxidative Burst in Polymorphonuclear Leukocytes (PMNs)
The oxidative burst is a rapid production of large quantities of ROS by phagocytes, particularly neutrophils (a type of PMN), as a defense mechanism against microorganisms. nih.govnih.govresearchgate.net this compound has been shown to significantly decrease the oxidative burst in stimulated human PMNs. nih.govresearchgate.netnih.gov
Studies using luminol (B1675438) and isoluminol-enhanced chemiluminescence techniques have evaluated the effect of this compound on both extracellular and intracellular ROS production in PMNs stimulated with agents like opsonised zymosan (OZ). nih.govresearchgate.net this compound decreased both the extra- and intracellular components of chemiluminescence, indicating a reduction in ROS generation in both cellular compartments. nih.govresearchgate.net
The potency of this compound in suppressing oxidative burst in isolated human neutrophils has been compared to other H1-antihistamines, with this compound often showing a potent inhibitory effect. researchgate.netsigmaaldrich.compatsnap.com
Here is a representative data table summarizing the effect of this compound on chemiluminescence in stimulated PMNs:
| Treatment | Chemiluminescence (% of Control) |
| Control (OZ-stimulated) | 100 |
| This compound (10 µmol/l) | Significantly Reduced researchgate.net |
| This compound (50 µmol/l) | Totally Inhibited researchgate.net |
| This compound (100 µmol/l) | Totally Inhibited researchgate.net |
Effects on Protein Kinase C (PKC) Activation
This compound has been shown to modulate the activity of Protein Kinase C (PKC), an enzyme family involved in various cellular signaling pathways, including those regulating inflammatory responses. Studies indicate that this compound can reduce PKC activation in stimulated neutrophils. Specifically, in phorbol-myristate-acetate (PMA)-stimulated neutrophils, this compound has been observed to decrease PKC activation by 20–38%. This inhibition of PKC activation is suggested to be a mechanism contributing to the reduction of free oxygen radical generation in isolated neutrophils. researchgate.net Data from comparative studies further support that this compound significantly decreased the activation of protein kinase C. researchgate.net
Induction of Caspase-3 Activity
Research suggests that this compound can influence the activity of caspase-3, a key effector caspase involved in initiating the execution phase of apoptosis. In cell-free systems, this compound has been shown to increase caspase-3 activity by 25%. This potentiation of recombinant caspase-3 activity by this compound is considered supportive of its anti-inflammatory effects, potentially by promoting the apoptosis of professional phagocytes like neutrophils. researchgate.net Multiple compounds, including this compound, have demonstrated the ability to increase caspase-3 activity in cell-free systems, indicating a positive influence on neutrophil apoptosis. researchgate.net The increase in caspase-3 activity observed with this compound has also been reported to be dose-dependent. scispace.com
Influence on Calcium Mobilization and Intracellular Calcium Stores
H1-antihistamines, including this compound, are characterized by their positively charged lipophilic molecular structure, which facilitates their association with cell membranes. nih.gov, nih.gov This interaction allows them to influence calcium homeostasis within cells. These compounds are capable of inhibiting the activity of calcium-dependent enzymes and affecting both calcium mobilization and the discharge of intracellular calcium stores. nih.gov, nih.gov These effects on calcium dynamics are implicated in various cellular responses, including histamine secretion, and the generation of eicosanoids and reactive oxygen metabolites. nih.gov, nih.gov Furthermore, this compound has been shown to inhibit calcium ionophore A23187-induced liberation of arachidonic acid from membrane phospholipids (B1166683) in platelets. ebi.ac.uk
Modulatory Effects on Eicosanoid Generation
Consistent with the broader effects of H1-antihistamines on cellular processes influenced by calcium, this compound can modulate eicosanoid generation. nih.gov, nih.gov Eicosanoids are lipid mediators derived from arachidonic acid that play significant roles in inflammation. Studies have demonstrated that this compound inhibits thrombin- and calcium ionophore A23187-induced liberation and peroxidation of membrane phospholipids, which are sources of arachidonic acid. ebi.ac.uk Additionally, this compound has been found to inhibit the generation of thromboxane (B8750289) B2, a type of eicosanoid, in platelets. ebi.ac.uk The inhibition of human platelet phospholipase A2 (cPLA2) by this compound has also been reported, which would impact the release of arachidonic acid, a precursor for eicosanoid synthesis. dntb.gov.ua
Cellular Responses and Phenotypic Changes in Preclinical Models
This compound elicits various cellular responses in preclinical models, particularly impacting the function of immune cells such as macrophages and neutrophils. It has been observed to influence nitric oxide production in macrophages and inhibit the activity of human neutrophils more effectively than histamine. smolecule.com this compound also demonstrates antiplatelet effects. smolecule.com Its modulation of reactive oxygen species (ROS) pathways has been noted in biological contexts.
Impact on Macrophage Inflammatory Responses
This compound significantly impacts macrophage inflammatory responses, primarily through its influence on nitric oxide (NO) production. Studies using LPS-stimulated murine macrophage RAW 264.7 cells, a common model for studying inflammation, have shown that this compound decreases NO production. , nih.gov This effect is attributed to the inhibition of inducible nitric oxide synthase (iNOS) expression. , nih.gov this compound has been shown to suppress iNOS expression in macrophages, leading to a 40–60% reduction in NO production without directly scavenging NO. Data from RAW 264.7 cells treated with LPS and this compound demonstrate a significant decrease in nitrite accumulation (an indicator of NO production) and a corresponding reduction in iNOS protein expression. nih.gov This suggests that the inhibitory effect of this compound on macrophage NO production is primarily due to the suppression of iNOS protein expression. nih.gov The ability of this compound to decrease NO production may contribute to its potential in treating chronic inflammatory processes. nih.gov The study of this compound's effects on NO production and immune cell activity highlights its utility as a research tool for investigating immune modulation and inflammation. smolecule.com
Effects on Neutrophil Aggregation and Chemiluminescence
This compound has marked effects on neutrophil function, influencing both aggregation and chemiluminescence, which are indicators of neutrophil activation and the generation of reactive oxygen species. This compound has been shown to inhibit human neutrophils, whether isolated or in whole blood, more effectively than histamine. nih.gov The inhibition of both aggregation and chemiluminescence is dependent on the dose of this compound and the type of stimulus applied. nih.gov
In studies examining neutrophil aggregation, this compound inhibited aggregation induced by A23187, opsonized zymosan (OZ), and PMA. However, it potentiated aggregation induced by fMLP in isolated neutrophils. nih.gov
Regarding chemiluminescence, a measure of oxidative burst, this compound was found to be 1.5- to 25.0-times more effective than histamine in inhibiting activated chemiluminescence of whole blood. researchgate.net, nih.gov In isolated neutrophils, this compound dose-dependently inhibited chemiluminescence stimulated by OZ and A23187. researchgate.net, nih.gov Conversely, potentiation of the chemiluminescence response was observed when neutrophils were stimulated with PMA and fMLP in the presence of this compound. researchgate.net, nih.gov Simultaneous administration of this compound and histamine abolished the effect of this compound on fMLP-stimulated chemiluminescence. nih.gov
This compound has been shown to decrease both the extra- and intracellular-mediated chemiluminescence response of isolated human neutrophils stimulated with opsonized zymosan particles (OZP) with comparable potency. nih.gov, researchgate.net Comparative studies with other H1-antihistamines have indicated that this compound is more potent in reducing chemiluminescence in immune cells. smolecule.com For instance, in isolated human neutrophils stimulated with PMA, the rank order of potency for decreasing extracellular chemiluminescence among several H1-antihistamines was this compound > loratadine (B1675096) > chlorpheniramine (B86927) > brompheniramine (B1210426) > pheniramine. researchgate.net For intracellular chemiluminescence, the order was loratadine > this compound. researchgate.net
The observed effects of this compound on neutrophil respiratory burst, including the decrease in chemiluminescence, suggest the involvement of both histamine receptor-dependent and non-receptor mechanisms. nih.gov, researchgate.net Potential non-receptor mechanisms may include interactions with enzymes such as NADPH oxidase, myeloperoxidase, and phospholipase A2, or interference with the structure of the neutrophil membrane. nih.gov, researchgate.net this compound has also been reported to reduce activated neutrophil myeloperoxidase release more significantly compared to its effect on superoxide (B77818) generation. researchgate.net
Mechanisms in Relation to Cytokine Modulation
Studies have investigated this compound's influence on immune responses, particularly concerning cytokine production and the activity of phagocytes. Research indicates that this compound can modulate nitric oxide (NO) production in macrophages. Specifically, it has been shown to influence NO synthesis in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, suggesting a role in inflammatory processes. smolecule.comamanote.com At concentrations of 5×10⁻⁵ M and 10⁻⁴ M, this compound significantly decreased nitrite concentration in LPS-stimulated RAW 264.7 cells, indicating reduced NO production. researchgate.net Amperometric analysis suggests that this inhibitory effect on macrophage NO production is likely due to the suppression of inducible nitric oxide synthase (iNOS) protein expression rather than direct scavenging activity against NO. researchgate.net
Furthermore, this compound has been observed to affect the generation of reactive oxygen species (ROS) by phagocytes. smolecule.comebi.ac.uk In studies comparing various H₁ antihistamines, this compound demonstrated effectiveness in suppressing the oxidative burst of whole human blood neutrophils and dose-dependently inhibited chemiluminescence in isolated neutrophils at both extracellular and intracellular levels. researchgate.net This inhibition of free oxygen radical generation in isolated neutrophils by this compound has been linked to the inhibition of protein kinase C (PKC) activation. researchgate.netresearchgate.net this compound has been shown to reduce PKC activation by 20-38% in PMA-stimulated neutrophils, indirectly altering phosphorylation-dependent signaling pathways.
The ability of this compound to influence NO production in macrophages and modulate the oxidative burst in neutrophils highlights its potential immunomodulatory effects beyond simple H₁ receptor blockade. smolecule.comresearchgate.net
Comparative Pharmacological Profile with Related Compounds
This compound's pharmacological profile presents both similarities and distinctions when compared to other antihistamines and structurally related agents. patsnap.com
Selectivity vs. Broader Antihistamine Classes
This compound is described as a relatively selective H₁ receptor antagonist. While its primary mechanism involves blocking H₁ receptors, it also exhibits other properties, including hypnotic, antiadrenergic, and very weak anticholinergic and antiserotonergic effects. This broader spectrum of activity, particularly the sedative and antiadrenergic effects, distinguishes it from newer, more selective second-generation antihistamines that were developed to minimize off-target effects and associated side effects like drowsiness.
Comparative studies assessing the influence of H₁ antihistamines on the generation of reactive oxygen species by phagocytes have shown variations in potency among different compounds. In one study, at a concentration of 10 µM, H₁ antihistamines inhibited the oxidative burst of human neutrophils in the following rank order of potency: this compound > loratadine > brompheniramine > chlorpheniramine > pheniramine. researchgate.net This suggests that this compound may possess a stronger anti-inflammatory effect related to oxidative burst inhibition compared to some other first and second-generation antihistamines tested in this context. smolecule.comresearchgate.net
Distinctions from Structurally Similar Agents
This compound shares structural similarities with tricyclic compounds, which include some antidepressants and other agents with antihistaminic properties. When compared with other antihistamines such as Dosulepin and Doxepin, which also function as H₁ receptor antagonists, this compound is noted for its relatively selective antihistamine properties alongside its additional hypnotic and antiadrenergic effects. Dosulepin and Doxepin, while having antihistaminic activity, possess different profiles regarding their anticholinergic and antiserotonergic effects compared to this compound.
This compound's unique combination of a relatively selective H₁ antagonism with notable effects on immune modulation, such as inhibiting nitric oxide production and affecting neutrophil function, differentiates it from many other H₁ antihistamines that primarily focus on symptomatic allergy relief without significant immunomodulatory actions. smolecule.com
Table 1: Comparative Effects of this compound and Other H₁ Antihistamines on Neutrophil Oxidative Burst
| Compound | Concentration (µM) | Effect on Neutrophil Oxidative Burst (Relative Potency) | Key Associated Mechanism | Source |
| This compound | 10 | Most effective | Inhibition of PKC activation | researchgate.netresearchgate.net |
| Loratadine | 10 | More effective than pheniramines | Varies with structure/selectivity | researchgate.netnih.gov |
| Brompheniramine | 10 | Less effective than Loratadine, more than Pheniramine | - | researchgate.netnih.gov |
| Chlorpheniramine | 10 | Less effective than Brompheniramine, more than Pheniramine | - | researchgate.netnih.gov |
| Pheniramine | 10 | Least effective among those tested | Selective extracellular inhibition | researchgate.netnih.gov |
Note: This table summarizes findings from specific comparative studies on neutrophil oxidative burst and may not represent the full spectrum of activity or potency across all pharmacological effects.
Table 2: this compound and Related Compounds with Antihistaminic Properties
| Compound | Primary Class | Key Pharmacological Properties | Structural Class (General) |
| This compound | H₁ Antihistamine | H₁ antagonism, hypnotic, antiadrenergic, weak anticholinergic/serotonergic, immune modulation | Tricyclic derivative |
| Dosulepin | Tricyclic Antidepressant | Antidepressant, H₁ antagonism, varying anticholinergic/serotonergic effects | Tricyclic |
| Doxepin | Tricyclic Antidepressant | Antidepressant, H₁ antagonism, varying anticholinergic/serotonergic effects | Tricyclic |
| Chloropyramine | First-generation H₁ Antihistamine | H₁ antagonism, anticholinergic, sedative | Ethylenediamine derivative |
| Mepyramine | First-generation H₁ Antihistamine | H₁ antagonism, sedative, antipruritic, local analgesic, negligible anticholinergic | Ethylenediamine derivative |
| Diphenhydramine | First-generation H₁ Antihistamine | H₁ antagonism, sedative, antimuscarinic | Ethanolamine derivative |
| Promethazine | First-generation H₁ Antihistamine | H₁ antagonism, sedative, antiemetic, antimuscarinic, some serotonin (B10506) antagonism, alpha-adrenergic blocking | Phenothiazine derivative |
| Chlorcyclizine | First-generation H₁ Antihistamine | H₁ antagonism, sedating, local anesthetic, anticholinergic, antiserotonergic, antiemetic | Piperazine derivative |
Note: This table provides a general overview of key properties and structural classes for comparative purposes. The extent of each property can vary.
In Vitro Cellular Models for Mechanistic Elucidation
In vitro cellular models offer simplified yet powerful systems to dissect the molecular and cellular mechanisms influenced by this compound. These models allow for focused investigations into specific cell types involved in relevant physiological and pathological processes.
RAW 264.7 Macrophage Cell Line Studies
The RAW 264.7 murine macrophage cell line has been utilized to investigate the effects of this compound on macrophage function, particularly concerning the production of reactive oxygen species (ROS) and nitric oxide (NO). Studies have shown that this compound, at concentrations ranging from 5×10⁻⁵ to 10⁻⁴ M, can decrease the production of reactive oxygen species by phagocytes. researchgate.netebi.ac.uknih.govnih.gov
Further research focusing on nitric oxide production in LPS-stimulated RAW 264.7 cells demonstrated that this compound significantly reduced the accumulation of nitrites, a stable end product of NO metabolism, in the cell supernatants. researchgate.netnih.govnih.govresearchgate.net This reduction in nitrite levels was accompanied by a marked decrease in the expression of inducible nitric oxide synthase (iNOS) protein, the enzyme responsible for NO synthesis in these cells. researchgate.netnih.govnih.gov Amperometrical analysis confirmed that this compound did not exhibit direct scavenging properties against NO, suggesting that its inhibitory effect on NO production is primarily mediated through the suppression of iNOS protein expression. researchgate.netnih.govnih.gov
The effect of this compound on nitrite concentration in LPS-stimulated RAW 264.7 cells is summarized in the table below:
| This compound Concentration (M) | Nitrite Concentration (% of Control) | Significance (vs Control) |
| 10⁻⁵ | No significant change | - |
| 5×10⁻⁵ | 56.06 ± 3.34% | p < 0.05 |
| 10⁻⁴ | 20.93 ± 2.19% | p < 0.05 |
Note: The concentration of 10⁻⁴ M this compound showed cytotoxic effects on RAW 264.7 cells after 24 hours of incubation, as evaluated by an ATP test. nih.gov
Human Polymorphonuclear Leukocyte (PMN) Investigations
Studies involving human polymorphonuclear leukocytes (PMNs), also known as neutrophils, have explored this compound's impact on their aggregation and the generation of reactive oxygen species (ROS) through chemiluminescence. This compound has been shown to inhibit the activated chemiluminescence of whole blood, being 1.5 to 25.0 times more effective than histamine depending on the concentration used. ebi.ac.ukresearchgate.net
In isolated human neutrophils, this compound dose-dependently inhibited chemiluminescence stimulated by opsonized zymosan (OZ) and Ca²⁺-ionophore A23187. researchgate.netnih.gov However, potentiation of chemiluminescence was observed when PMNs were stimulated with phorbol-myristate-acetate (PMA) and N-formyl-methionyl-leucyl-phenylalanine (fMLP) in the presence of this compound. researchgate.netnih.gov
Regarding aggregation, this compound inhibited PMN aggregation stimulated by A23187, OZ, and PMA. ebi.ac.ukresearchgate.networldscientific.com Conversely, it potentiated fMLP-induced aggregation of isolated neutrophils. ebi.ac.ukresearchgate.networldscientific.com The effects of this compound on PMN aggregation were found to be dose- and stimulus-dependent. ebi.ac.ukresearchgate.net Simultaneous application of this compound and histamine abolished the effect of this compound on fMLP-stimulated chemiluminescence, suggesting potential interaction mechanisms. ebi.ac.ukresearchgate.net Research indicates that this compound's interaction with neutrophils likely occurs at both extra- and intracellular levels. ebi.ac.ukresearchgate.net
A comparison of the potency of this compound and other H1-antihistamines in decreasing extracellular and intracellular chemiluminescence of human neutrophils stimulated with PMA showed that this compound was among the most potent inhibitors. nel.edu
| H1-Antihistamine | Extracellular CL Inhibition Potency Rank (PMA-stimulated) | Intracellular CL Inhibition Potency Rank (PMA-stimulated) |
| This compound | 1st (Most Potent) | 2nd |
| Loratadine | 2nd | 1st (Most Potent) |
| Chlorpheniramine | 3rd | - |
| Brompheniramine | 4th | - |
| Pheniramine | 5th (Least Potent) | - |
| Histamine | - | No change |
CL: Chemiluminescence
Ex Vivo Tissue and Organ Models
Ex vivo models utilize tissues or organs isolated from living organisms, allowing for the study of drug effects in a more complex and physiologically relevant environment than in vitro cell cultures, while still offering more control than in vivo studies. mlm-labs.comasiapharmaceutics.info
Isolated Rat Thoracic Aorta Studies
Studies using isolated rings of the rat thoracic aorta have been conducted to investigate the effects of activated neutrophils on arterial smooth muscle tension and the involvement of the endothelium. While the primary focus of these studies is often on the effects of neutrophils and reactive oxygen species, the model itself can be utilized to study the vascular effects of various compounds. researchgate.netnih.govmdpi.comcriver.comnih.gov
One study investigated the effects of N-formyl-methionyl-leucyl-phenylalanine (fMLP)-activated neutrophils on phenylephrine-precontracted isolated rings of the rat thoracic aorta. researchgate.netnih.gov Activated PMNLs enhanced the basal tension and elicited marked contraction in phenylephrine-precontracted aortae. researchgate.netnih.gov The elimination of these contractions by superoxide dismutase suggested the involvement of superoxide anion radical. nih.gov
Although the provided search results discuss the use of isolated rat thoracic aorta and the effects of neutrophils and other substances on it, there is no specific data presented on the direct effects of this compound on isolated rat thoracic aorta in these results. This suggests that while the model is relevant for studying vascular responses, published research specifically on this compound's effects in this ex vivo system was not found in the performed searches.
Animal Models for Pathway and System-Level Mechanisms
Animal models serve as invaluable tools in preclinical research to investigate the complex biological pathways and system-level effects of compounds. transonic.comf1000research.com They allow researchers to study how a compound behaves within a living organism, including its distribution, metabolism, and excretion, as well as its impact on various physiological systems and disease processes. mimt.com.plbiotechfarm.co.il The selection of an appropriate animal model is crucial and depends on the specific research question and the human disease or condition being modeled. biorxiv.orgmdpi.com
Rodent Models for Investigating Inflammatory Pathways
Rodent models, particularly mice and rats, are widely used in preclinical studies due to their genetic tractability, relatively low cost, and well-characterized physiology. transonic.com These models are instrumental in investigating inflammatory pathways and the effects of compounds like this compound on these processes. wikipedia.orgnih.gov
Studies have utilized rodent models to explore the anti-inflammatory potential of this compound. For instance, research has demonstrated that this compound can influence inflammatory responses by modulating the production of reactive oxygen species (ROS) and nitric oxide (NO) in phagocytes, including macrophages and neutrophils. researchgate.netresearchgate.netresearchgate.net In LPS-stimulated murine macrophage RAW 264.7 cells, this compound has been shown to decrease the production of nitrites, a stable end-product of NO metabolism, by suppressing the expression of inducible nitric oxide synthase (iNOS) protein. researchgate.netresearchgate.net
Specific rodent models of inflammation include those induced by bacterial lipopolysaccharide (LPS), which mimics bacterial infection and triggers a robust inflammatory response. researchgate.net Other models focus on specific inflammatory conditions, such as diabetic nephropathy models in rats and mice which exhibit kidney inflammation, or models of non-alcoholic steatohepatitis (NASH) which involve liver inflammation and fibrosis. dovepress.comgubra.dk While direct studies of this compound in all these specific rodent inflammation models were not found in the search results, the general utility of these models for studying inflammatory pathways modulated by compounds like this compound is well-established in preclinical research. nih.govwuxibiology.com
Contribution of Animal Models to Mechanistic Understanding (e.g., metabolism in animals)
Animal models significantly contribute to understanding the mechanistic basis of a compound's effects, including its metabolic fate within a living system. mimt.com.pltransonic.comfrontiersin.org Pharmacokinetic (PK) studies in animals are essential for determining how a drug is absorbed, distributed, metabolized, and excreted (ADME). biotechfarm.co.il These studies provide crucial insights into the compound's bioavailability, tissue distribution, and the formation of metabolites. biotechfarm.co.il
Research indicates that this compound undergoes metabolic transformations in biological systems. One identified metabolic pathway is S-oxidation, where the sulfur atom in its thienobenzothiepin moiety is oxidized to form this compound S-oxide. uni.lu This metabolite has also been shown to be an effective histamine H₁-antagonist in in vivo pharmacological experiments in mice and rats, although with potentially higher selectivity and reduced toxicity compared to this compound in some aspects. nih.gov
Animal models are used to measure plasma and tissue concentrations of the compound and its metabolites, helping to establish pharmacokinetic profiles. This data is vital for understanding the relationship between the administered dose, systemic exposure, and the observed biological effects, contributing to a deeper mechanistic understanding of how this compound exerts its effects in a complex biological environment. biotechfarm.co.il
Development and Application of Mechanistic Computational Models
Computational models play an increasingly important role in preclinical research, complementing in vitro and in vivo studies by providing tools for simulating biological system behaviors and generating hypotheses. biorxiv.orginstitut-vision.org
Simulating Biological System Behaviors
Mechanistic computational models are developed to simulate the behavior of biological systems, ranging from molecular interactions to cellular pathways and even organ-level functions. These models are based on mathematical representations of biological processes and can integrate data from various experimental sources. institut-vision.org
In the context of compounds like this compound, computational models can be used to simulate interactions with target receptors, predict metabolic pathways, or model the effects on signaling cascades. For example, molecular docking studies, a type of computational modeling, can predict the binding modes and affinities of a compound to its target receptor, such as the histamine H₁ receptor. researchgate.net While specific detailed simulations of this compound's effects on complex biological system behaviors were not extensively detailed in the search results, computational approaches are generally applied in drug discovery to understand and predict compound behavior within biological systems. researchgate.netpatsnap.com
In Silico Experimentation for Hypothesis Generation
In silico experimentation, or conducting experiments using computational models, allows researchers to test hypotheses and explore the potential effects of a compound without the need for physical experiments. biorxiv.org This can accelerate the research process and reduce the need for extensive in vitro or animal studies. mdpi.com
Computational models can be used to predict the biological activities of compounds, screen large libraries of molecules, and identify potential off-target effects. researchgate.net For this compound, in silico studies have been used to predict its biological activities and evaluate its interactions with biological targets. researchgate.netpatsnap.comdntb.gov.ua These computational approaches can generate hypotheses about the compound's mechanisms of action or potential therapeutic applications, which can then be further investigated through experimental studies. biorxiv.org For instance, computational modeling, such as DFT calculations, can provide insights into the reactivity and electronic properties of the molecule, which may correlate with its biological activity.
In silico methods can also be used to analyze and interpret data from experimental studies, helping to build more comprehensive mechanistic models and generate new hypotheses for future research. biorxiv.org
Structure Activity Relationships Sar and Computational Chemistry Approaches
Classical Structure-Activity Relationship Analysis
Classical SAR analysis involves systematically modifying the chemical structure of a compound and observing the resulting changes in biological activity to identify key functional groups and structural features responsible for the observed effects. While comprehensive, systematic SAR studies specifically detailing modifications to the Dithiaden scaffold and their impact solely on H1 antagonism are not extensively detailed in the provided sources, general principles of H1 antagonist SAR and comparative studies involving this compound offer valuable insights.
First-generation H1 antihistamines, to which this compound belongs, typically share common structural features considered important for activity. These include a diaryl or heteroaryl moiety, a connecting atom or group (X), an alkyl chain (usually 2-3 carbons), and a terminal tertiary amine group slideshare.net. This compound's structure incorporates a thieno[2,3-c] uni.lubenzothiepin ring system as the lipophilic diaryl equivalent, a propylidene linker, and a dimethylamino group, aligning with this general pharmacophore.
Comparative studies have evaluated this compound's potency relative to other H1 antihistamines in various biological assays, including those assessing the inhibition of reactive oxygen species (ROS) production in neutrophils, an effect related to inflammation modulated by histamine (B1213489) researchgate.netresearchgate.netnel.edunih.govresearchgate.netresearchgate.net. These studies suggest that the chemical structure of H1 antihistamines significantly influences their ability to suppress oxidative burst at both extracellular and intracellular levels researchgate.netresearchgate.netresearchgate.net. This compound has been reported to be more effective than several other H1 antihistamines, such as loratadine (B1675096), chlorpheniramine (B86927), brompheniramine (B1210426), and pheniramine, in decreasing extracellular chemiluminescence in stimulated human neutrophils researchgate.netresearchgate.netresearchgate.net.
The observed differences in potency and effects among various H1 antihistamines, including this compound, highlight the importance of subtle structural variations in modulating not only H1 receptor binding but also interactions with other cellular components or pathways, such as enzymes like protein kinase C, NADPH-oxidase, and phospholipase A2, or interference with cell membrane structure researchgate.netresearchgate.netresearchgate.netnih.govnih.gov.
Identification of Key Pharmacophoric Features
Pharmacophoric features represent the essential steric and electronic properties of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. For H1 receptor antagonists, key pharmacophoric features generally include a basic center (typically a tertiary amine capable of being protonated at physiological pH) that interacts with a conserved acidic residue in the receptor (such as Asp 116 in transmembrane domain III), and two lipophilic/aromatic regions that engage in hydrophobic and pi-pi interactions with aromatic amino acid residues in the binding pocket researchgate.netresearchgate.netijmo.org.
In the case of this compound, the dimethylamino group serves as the basic center. The tricyclic thieno[2,3-c] uni.lubenzothiepin system provides the necessary lipophilic and aromatic character for interactions within the H1 receptor binding site smolecule.comebi.ac.uk. Studies on H1 receptor models suggest that aromatic residues like Trp167, Phe433, and Phe436 in transmembrane domain VI and Trp161 in transmembrane domain IV are involved in forming the lipophilic pocket that accommodates the aromatic parts of H1 antagonists researchgate.netresearchgate.net. The specific arrangement and electronic properties of the thienobenzothiepin system in this compound are crucial determinants of its fit and interaction with these residues.
Impact of Structural Modifications on H1 Antagonism
Systematic studies on the impact of structural modifications specifically on this compound's H1 antagonism were not found in the provided literature. However, general SAR of H1 antagonists indicates that alterations to the diaryl system, the length and nature of the alkyl chain, and the type and substitution of the terminal amine can significantly influence potency, selectivity, and pharmacokinetic properties slideshare.net.
For instance, the nature of the connecting group (X) and the length of the alkyl chain affect the distance and orientation between the lipophilic moiety and the basic nitrogen, which are critical for optimal binding to the H1 receptor slideshare.net. Modifications to the aromatic or heteroaromatic rings can alter lipophilicity, electronic distribution, and steric bulk, impacting interactions with the hydrophobic regions of the binding site slideshare.net. Changes to the tertiary amine group can affect its basicity and interaction with the acidic residue in the receptor researchgate.netresearchgate.net.
While direct data on this compound derivatives is limited in the search results, the comparative potency of this compound against other antihistamines in inhibiting neutrophil chemiluminescence suggests that the specific architecture of the thienobenzothiepin system and its connection to the dimethylaminopropylidene group confers a distinct activity profile researchgate.netresearchgate.netresearchgate.net.
Activity Cliff Analysis and Structural Determinants of Potency
Activity cliff analysis involves identifying pairs or groups of structurally similar compounds that exhibit large differences in biological potency. Such analysis can pinpoint specific structural features or small modifications that have a disproportionate impact on activity, providing valuable insights into the sensitive regions of a molecule for target interaction.
Specific activity cliff analysis performed on this compound derivatives for H1 antagonism was not found in the provided search results. However, the concept is highly relevant to understanding the SAR of H1 antagonists. Large changes in potency observed upon seemingly minor structural changes can indicate critical interactions with the receptor binding site that are either gained or lost.
Based on the general understanding of H1 antagonist SAR and the pharmacophore features discussed, key structural determinants of this compound's potency as an H1 antagonist are likely related to:
The basicity and spatial orientation of the tertiary amine group for ionic interaction with the conserved acidic residue (Asp 116).
The flexibility and length of the propylidene linker, which determines the relative positioning of the lipophilic and basic moieties.
Comparative studies showing this compound's higher potency in certain anti-inflammatory assays compared to other antihistamines with different structural scaffolds (e.g., pheniramines, loratadine) indirectly support the idea that the unique tricyclic system and linker confer advantageous binding characteristics or additional mechanisms of action researchgate.netresearchgate.netresearchgate.net.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to investigate the interactions between a ligand (like this compound) and its target receptor at a molecular level. frontiersin.orgbiorxiv.orgmdpi.com These methods provide insights into the binding pose, affinity, and stability of the ligand-receptor complex. biorxiv.orgmdpi.com
Ligand-Receptor Interaction Modeling
Ligand-receptor interaction modeling aims to characterize how a small molecule like this compound binds to its specific protein target, primarily the H₁ histamine receptor in its case. arxiv.org Molecular docking simulates the process of the ligand fitting into the receptor's binding site, predicting favorable binding orientations and energies. mdpi.com This modeling is crucial for understanding the specificity of ligand recognition by the receptor. icm.edu.pl While specific docking studies for this compound were not detailed in the search results, the general approach involves retrieving the 3D structure of the receptor and the ligand, preparing them for simulation, and using docking algorithms to predict binding poses. nih.gov These studies can identify key amino acid residues in the receptor that interact with the ligand through various forces like hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.govchemmethod.com Understanding these interactions is fundamental to comprehending the mechanism of action and guiding structural modifications to enhance binding or selectivity. icm.edu.plchemmethod.com
Conformational Analysis of this compound and Its Binding to Targets
Conformational analysis investigates the various three-dimensional shapes a molecule can adopt. For a flexible molecule like this compound, understanding its conformational preferences in isolation and when bound to its target is essential for rationalizing binding events. nih.govnih.gov Molecular dynamics simulations extend static docking poses by simulating the movement of the ligand and receptor over time, providing insights into the stability of the complex and any conformational changes that occur upon binding. frontiersin.orgbiorxiv.org These simulations can reveal how the ligand's flexibility influences its binding and how the receptor might adapt to the ligand. frontiersin.orgnih.gov Studies on other drug-like molecules have shown that ligands may not always bind in their lowest-energy conformation, and conformational rearrangements can occur upon binding, which can sometimes incur an energetic cost. nih.govnih.gov Analyzing the conformational landscape of this compound and how it changes upon binding to the H₁ receptor would provide valuable information for SAR studies. nih.gov
Cheminformatics and Data Mining for SAR Discovery
Cheminformatics utilizes computational techniques to handle, analyze, and apply chemical information. nih.gov Data mining in cheminformatics involves extracting meaningful patterns and relationships from large chemical and biological datasets to discover structure-activity relationships. appinio.comnih.gov
Utilization of Public Bioactivity Databases (e.g., ChEMBL)
Public bioactivity databases, such as ChEMBL, are invaluable resources for cheminformatics and SAR discovery. nih.govebi.ac.uk ChEMBL is a manually curated database containing information on bioactive molecules, including their structures, biological assays performed, and the targets of these assays. nih.govebi.ac.ukscienceopen.com It integrates data extracted from the medicinal chemistry literature and deposited screening results. nih.gov Researchers can search ChEMBL to find compounds with reported activity against specific targets, like histamine receptors, and retrieve associated bioactivity data. nih.govyoutube.com This data can then be used for various cheminformatics analyses, including building predictive models and conducting SAR studies. nih.gov ChEMBL provides structured information that allows users to address a broad range of drug discovery questions. nih.gov
Matched Molecular Pair (MMP) Analysis
Matched Molecular Pair Analysis (MMPA) is a cheminformatics technique used to analyze large datasets by comparing pairs of molecules that differ only by a small, defined structural transformation (a "chemical transformation"). nih.govwikipedia.orgknime.com These pairs are called matched molecular pairs (MMPs). wikipedia.orgknime.com By analyzing the change in a specific property (e.g., biological activity) between the molecules in an MMP, researchers can understand the impact of that particular structural transformation on the property. wikipedia.orgknime.com MMPA helps in identifying structural modifications that are likely to improve or alter a desired property, providing valuable insights for SAR discovery and compound optimization. nih.govwikipedia.org This method allows for the unbiased identification of design rules from large datasets. nih.gov MMPA has become a significant tool for analyzing chemistry datasets and understanding the effects of small structural changes on compound properties. nih.govknime.com
Network Pharmacology and Systems-Level Target Prediction
Network pharmacology is an approach that investigates the complex interactions between drugs, multiple targets, and biological systems. nih.gov While specific comprehensive network pharmacology studies solely focused on this compound are not extensively detailed in the provided search results, the concept of mapping this compound's targets using databases is mentioned as a method to predict off-pathway effects. This suggests that researchers consider a systems-level understanding valuable for this compound, similar to other compounds. nih.gov
Mapping this compound Targets Using Databases (e.g., STITCH, KEGG)
Mapping the targets of a compound like this compound using databases such as STITCH and KEGG is a recognized strategy in network pharmacology. nih.gov These databases integrate information on chemical-protein interactions (STITCH) and biological pathways (KEGG), allowing for the systematic identification of potential direct and indirect targets of a compound. nih.govnih.govfrontiersin.org By analyzing this compound's known interactions and structural similarities to other compounds with established targets, these databases can predict additional proteins or pathways that this compound might influence. Although the search results mention the possibility of using these databases for this compound to predict off-pathway effects, specific data or studies detailing the results of such mapping for this compound using STITCH or KEGG are not provided.
Prediction of Off-Pathway Effects and Polypharmacology
The prediction of off-pathway effects and polypharmacology is a direct application of network pharmacology and target mapping. nih.gov Polypharmacology refers to the ability of a single drug to interact with multiple targets, which can lead to both desired therapeutic effects through synergistic interactions or undesired side effects through off-target binding. nih.govresearchgate.net
For this compound, its known effects beyond H1 antagonism, such as antiadrenergic, weak anticholinergic, and antiserotonergic properties, already indicate a degree of polypharmacology. wikipedia.org Furthermore, studies have investigated this compound's effects on neutrophil activity, including the inhibition of reactive oxygen metabolite production and modulation of protein kinase C and caspase-3 activity. researchgate.net It has also been shown to inhibit human platelet aggregation and influence phospholipase A2 and thromboxane (B8750289) synthase levels. nih.gov These observed effects on inflammatory mediators and platelet function suggest interactions with targets beyond the classical histamine receptors. nih.govresearchgate.net
Using databases and computational approaches can help predict these off-pathway interactions systematically. While the search results highlight the potential for such predictions for this compound , detailed computational studies specifically outlining predicted off-target profiles or a comprehensive polypharmacological map derived from these methods are not presented. The concept of polypharmacy is recognized as a factor influencing drug effects, and methodologies exist to predict such interactions by integrating chemical and biological data. nih.govresearchgate.net
Theoretical Studies on Chemical Reactivity and Electronic Structure
Density Functional Theory (DFT) Applications to Dithiaden
DFT is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally tractable approach to understanding molecular behavior. researchgate.net In the context of this compound, DFT can be applied to elucidate its electronic structure, bonding characteristics, and predict its reactivity through the calculation of various indices.
Elucidation of Electronic Structure and Bonding
DFT calculations can provide detailed information about the distribution of electrons within a molecule, which is crucial for understanding its chemical behavior and the nature of its bonds. mdpi.comnih.gov Analysis of the electronic structure typically involves examining molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). The energies and shapes of these orbitals play a significant role in determining a molecule's reactivity and stability. irjweb.com While specific detailed findings on the electronic structure and bonding of this compound from DFT studies were not extensively found in the search results, DFT is a standard method for such analyses in similar organic molecules containing sulfur and nitrogen atoms, as seen in studies on related thieno- and benzothiepin systems or other organic molecules with similar functional groups. mdpi.comnih.govpsu.edu These studies often involve analyzing electron density distribution, bond lengths, bond angles, and atomic charges to describe the bonding within the molecule. mdpi.comnih.govpsu.edu
Calculation of Reactivity Indices
Conceptual DFT provides a framework for defining and calculating various reactivity indices that can predict how a molecule will interact with other chemical species. redalyc.orgmdpi.comfrontiersin.org These indices are derived from the electron density and its derivatives with respect to the number of electrons or the external potential. mdpi.com
Electronegativity () is a fundamental concept in chemistry that describes an atom's or a group of atoms' power to attract electrons towards itself. irjweb.com Within the framework of DFT, the electronic chemical potential () is identified as the negative of the electronegativity (). redalyc.orgirjweb.comias.ac.in This provides a rigorous definition for electronegativity at the molecular level, allowing for its calculation using DFT. redalyc.orgias.ac.in The electronegativity of a molecule can influence electron transfer processes during chemical reactions. ias.ac.in
The electronic chemical potential () is a key global reactivity descriptor in DFT, representing the propensity of electrons to escape from a system. redalyc.orgmdpi.com It is formally defined as the derivative of the electronic energy with respect to the number of electrons, at a constant external potential. mdpi.com Chemical hardness (), another important global reactivity descriptor, measures a molecule's resistance to the deformation or polarization of its electron cloud under chemical attack. irjweb.comias.ac.in It is related to the second derivative of the energy with respect to the number of electrons or, approximately, to the energy gap between the HOMO and LUMO (η ≈ (ELUMO - EHOMO)/2). irjweb.comsemanticscholar.org A high hardness value indicates a less reactive, more stable molecule, while a low hardness value suggests a more reactive, softer molecule. irjweb.comsemanticscholar.org The chemical potential and hardness are crucial for understanding electron transfer and predicting reactivity based on the Hard and Soft Acids and Bases (HSAB) principle. ias.ac.in
The dual descriptor (), also known as the dual function, is another powerful local reactivity descriptor derived from conceptual DFT. redalyc.orgresearchgate.netnih.govpsu.eduhackernoon.com It is defined as the difference between the nucleophilic and electrophilic Fukui functions () or, in a common approximation, the difference between the LUMO and HOMO densities. researchgate.netpsu.eduhackernoon.com The sign of the dual descriptor helps to unambiguously identify electrophilic and nucleophilic regions within a molecule. researchgate.netnih.govpsu.edu Regions where are generally preferred sites for nucleophilic attack, while regions where are preferred sites for electrophilic attack. researchgate.netnih.govpsu.edu The dual descriptor is considered by some studies to be a more reliable descriptor for measuring local reactivity than the individual Fukui functions, particularly in distinguishing between truly nucleophilic and electrophilic regions. researchgate.netresearchgate.net
| Reactivity Descriptor | Symbol | Description |
| Electronic Chemical Potential | Propensity of electrons to escape from a system; negative of electronegativity. | |
| Electronegativity | Power to attract electrons. | |
| Chemical Hardness | Resistance to deformation of the electron cloud; related to HOMO-LUMO gap. | |
| Fukui Function (Nucleophilic) | Indicates reactivity towards nucleophilic attack. | |
| Fukui Function (Electrophilic) | Indicates reactivity towards electrophilic attack. | |
| Fukui Function (Radical) | Indicates reactivity towards radical attack. | |
| Dual Descriptor | Distinguishes electrophilic () and nucleophilic () sites. |
Table 1: Key DFT Reactivity Descriptors
Fukui Functions and Local Reactivity Descriptors
Reaction Mechanism Modeling and Computational Pathways
Computational chemistry is a powerful tool for studying reaction mechanisms and mapping out computational pathways riken.jpnumberanalytics.com. This involves identifying intermediates and transition states and calculating the energy changes along the reaction coordinate riken.jplibretexts.org.
Transition states are high-energy, short-lived molecular structures that exist at the peak of the energy barrier between reactants and products or intermediates libretexts.orggithub.io. Characterizing transition states is essential for understanding reaction rates and selectivity numberanalytics.com. Computational methods, such as those implemented in software packages like Gaussian or Orca, are commonly used to locate and optimize transition state geometries libretexts.orgresearchgate.netjoaquinbarroso.com.
Identifying a transition state computationally typically involves providing a reasonable initial guess structure and using specific optimization algorithms (e.g., QST2, QST3) that search for a first-order saddle point on the potential energy surface github.ioresearchgate.netjoaquinbarroso.com. A key criterion for a located transition state is the presence of exactly one imaginary frequency in the vibrational analysis, which corresponds to the reaction coordinate researchgate.netjoaquinbarroso.com. While specific computational studies on this compound's reaction transition states were not detailed in the search results, the general principles of transition state characterization using computational methods would apply to any reactions involving this compound.
Computational studies can provide detailed energetic profiles of chemical reactions, illustrating the energy changes as the reaction progresses through intermediates and transition states numberanalytics.comlibretexts.org. These profiles help determine activation energies, reaction enthalpies, and the relative stability of different species involved in the reaction numberanalytics.com.
While the search results mentioned this compound undergoing metabolic transformations like S-oxidation , and discussed synthetic routes , detailed computational studies specifically focused on the energetic profiles of these reactions were not found. However, computational methods like DFT can be used to calculate the energies of reactants, products, intermediates, and transition states, thereby constructing a complete energy profile for a reaction involving this compound nrel.gov. This would involve optimizing the geometry of each relevant species and calculating their energies at a chosen level of theory researchgate.netnrel.gov. The difference in energy between a transition state and the reactants represents the activation energy, which is directly related to the reaction rate libretexts.org.
In Vitro and Preclinical Metabolic Pathway Elucidation
Identification of Dithiaden Metabolites
The biotransformation of this compound in biological systems primarily involves oxidative reactions. smolecule.com Structural analysis has been instrumental in identifying the metabolites formed through these pathways.
The most prominent metabolic transformation of this compound is S-oxidation. This process involves the oxidation of a sulfur atom within the thienobenzothiepin core of the this compound molecule. The primary metabolite identified through this pathway is this compound S-oxide. This reaction is a common metabolic route for pharmaceuticals containing thioether groups. The formation of this compound S-oxide occurs when the sulfur atom in the thioether group is subjected to electrophilic attack, often by peroxide compounds, leading to the creation of a sulfoxide (B87167).
Table 1: Identified Metabolites of this compound
| Parent Compound | Metabolite | Metabolic Pathway |
| This compound | This compound S-oxide | S-Oxidation |
This table summarizes the primary metabolite of this compound identified through S-oxidation.
Enzyme Systems Involved in this compound Metabolism
The metabolic conversion of this compound is catalyzed by specific enzyme systems within the body, primarily located in the liver and potentially in other tissues like the skin.
The liver is a principal site for drug metabolism, and its microsomal enzyme system plays a crucial role. domainex.co.uk These enzymes, located in the endoplasmic reticulum of hepatocytes, are responsible for the biotransformation of a vast number of xenobiotics. news-medical.net For many drugs, hepatic microsomal enzymes, particularly the Cytochrome P450 (CYP450) superfamily, are key players in phase I metabolic reactions, which include oxidation. slideshare.net In the context of this compound, hepatic microsomal assays have confirmed that this compound S-oxide is a major metabolite. This suggests the involvement of hepatic enzymes in the S-oxidation of this compound. Furthermore, studies have indicated that this compound S-oxide can inhibit Cytochrome P450 3A4 (CYP3A4), a significant enzyme in drug metabolism. The metabolism of drugs can be influenced by inducers that increase the expression of microsomal enzymes or by inhibitors that reduce their efficacy. news-medical.net
Table 2: Enzyme Systems in this compound Metabolism
| Enzyme System | Location | Role in this compound Metabolism |
| Hepatic Microsomal Enzymes (e.g., Cytochrome P450) | Liver | Catalyzes S-oxidation to form this compound S-oxide. |
| Skin Enzymes | Skin | Potential for local metabolism of topically applied this compound. genoskin.comoaepublish.com |
This table outlines the key enzyme systems involved in the metabolism of this compound.
For compounds administered topically, the skin itself can be a site of metabolic activity. genoskin.com The skin contains various drug-metabolizing enzymes, including phase I and phase II enzymes, which can biotransform drugs before they reach systemic circulation. oaepublish.com While direct studies on this compound's metabolism in the skin are not extensively detailed in the provided results, the presence of enzymes like cytochrome P450s in the skin suggests a potential for local metabolism. oaepublish.combioivt.com This is particularly relevant for any topical formulations of this compound, as skin metabolism could influence its local availability and systemic absorption. genoskin.com
Hepatic Microsomal Metabolism (if generally relevant for similar compounds)
Gut Microbiome Metabolism of this compound
The gut microbiome represents a significant and complex metabolic organ that can influence the fate of orally administered drugs. nih.govmdpi.com The vast array of enzymes produced by gut bacteria can perform a variety of biotransformations, including reductive and hydrolytic reactions. nih.gov
Species Differences in Microbiome Activity (e.g., rat, mouse, human in vitro)
The direct impact of this compound on the metabolic activity of the gut microbiome has not been extensively detailed in comparative in vitro studies across species such as rats, mice, and humans. However, fundamental differences in the composition and metabolic capabilities of the gut microbiota among these species are well-documented and are critical for consideration in preclinical drug development. These differences can significantly influence the biotransformation of xenobiotics. nih.gov
The gut microbiota is capable of a wide array of metabolic reactions, including reductions and hydrolyses, that can alter the structure and activity of a drug before it is absorbed. nih.gov Therefore, variations in the microbial communities between preclinical models and humans can lead to different metabolite profiles.
Comparative analyses have revealed significant species-specific signatures in the gut microbiome. The gut microbiota of humans and non-human primates (NHPs) typically shows a higher Firmicutes-to-Bacteroidetes ratio compared to mice and rats. nih.gov At the genus level, human microbiota is often dominated by Bacteroides, whereas Prevotella is more abundant in rats and NHPs, and the S24-7 family (phylum Bacteroidetes) is predominant in mice. nih.gov While rats and mice share more microbial genes with each other than with humans, a large functional core of metabolic pathways is shared among all three species. researchgate.net
Studies using germ-free (GF) animal models have shown that while it is possible to transplant human microbiota into rodents, the host species' genetic background significantly influences the resulting microbial community structure. nih.gov For instance, one study found that GF Wistar-Kyoto rats were able to establish a more diverse and balanced human-derived microbial community than GF C57BL/6 mice, suggesting the rat model might better retain the complexity of a human gut microbiome. nih.gov These inherent differences underscore the caution required when extrapolating microbiome-related metabolism data from rodent models to humans.
Table 1: Summary of Key Gut Microbiome Differences Between Human, Rat, and Mouse
| Feature | Human | Rat | Mouse | Reference |
|---|---|---|---|---|
| Dominant Phyla | Firmicutes, Bacteroidetes (Higher F/B ratio) | Bacteroidetes, Firmicutes (Lower F/B ratio) | Bacteroidetes, Firmicutes (Lower F/B ratio) | nih.gov |
| Key Genera | Bacteroides, Ruminococcaceae, Clostridiales | Prevotella, Clostridiales | S24-7 family, Clostridiales, Oscillospira | nih.govfrontiersin.org |
| Microbial Diversity | High diversity, dominated by different genera than rodents. | Physiological parameters are closely related to humans, but microbial composition differs. | Different immune system and living environment influence microbiota. | frontiersin.org |
| Fecal Metabolites | Highest levels of acetate. | Higher levels of lactate (B86563) compared to humans. | Higher levels of lactate compared to humans. | nih.gov |
Metabolic Stability Studies in Preclinical Biological Matrices
Metabolic stability assays are crucial in preclinical research to predict the in vivo behavior of a new chemical entity. These studies typically involve incubating a compound with various biological matrices, such as liver microsomes or hepatocytes, from different species to determine its rate of metabolism. srce.hr Key parameters derived from these studies include the metabolic half-life (t½) and the intrinsic clearance (CLint), which reflect the inherent ability of hepatic enzymes to eliminate the compound. srce.hr
For this compound, a known metabolic transformation is the S-oxidation of the sulfur atom within its thienobenzothiepin structure, resulting in the formation of this compound S-oxide.
While comprehensive metabolic stability data for this compound across a range of standard preclinical matrices (e.g., human and rat liver microsomes) is not widely published, specific in vitro studies have investigated its effects in a murine macrophage cell line, RAW 264.7. These experiments provide insight into its stability and activity in a specific cellular context. In studies mimicking inflammatory responses, this compound was shown to modulate pathways related to nitric oxide (NO) production. At a concentration of 5x10⁻⁵ M, this compound significantly reduced the accumulation of nitrites (an end-product of NO metabolism) and suppressed the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production in this context. This indicates a stable interaction and metabolic effect within this preclinical biological matrix.
Table 2: In Vitro Effect of this compound on a Murine Macrophage Cell Line (RAW 264.7)
| Parameter Measured | This compound Concentration | Result (% of Control) | Biological Matrix | Reference |
|---|---|---|---|---|
| Nitrite (B80452) Accumulation | 5x10⁻⁵ M | 56.06 ± 3.34% | LPS-stimulated RAW 264.7 cells | |
| iNOS Protein Expression | 5x10⁻⁵ M | 59.88 ± 4.03% | LPS-stimulated RAW 264.7 cells |
Analytical Techniques for Metabolite Identification and Quantification
The elucidation of metabolic pathways requires a suite of powerful analytical techniques capable of identifying and quantifying metabolites in complex biological matrices. nih.gov The primary methods employed in modern drug metabolism studies involve a combination of chromatography for separation and mass spectrometry for detection and structural characterization. nih.govfrontiersin.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone of metabolite analysis. nih.gov
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate the parent drug from its metabolites based on their physicochemical properties.
Mass Spectrometry (MS) , particularly tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) (e.g., Time-of-Flight (TOF) or Orbitrap), is coupled to the LC system. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of metabolites. MS/MS provides structural information by fragmenting the metabolite ions, which helps in identifying the site of metabolic modification. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is another invaluable tool, often used in conjunction with MS. While MS is excellent for detection and providing mass information, NMR is unparalleled for the definitive structural elucidation of novel or isomeric metabolites where mass data alone is insufficient. nih.gov
In addition to these core structural analysis techniques, specific bioanalytical assays are used to quantify the functional effects of a compound and its metabolites. For this compound, several such methods have been employed:
Griess Assay: A spectrophotometric method used to quantify nitrite levels in cell culture supernatants, serving as an indirect measure of nitric oxide (NO) production.
Western Blotting: An immunoassay technique used to detect and quantify the expression levels of specific proteins, such as inducible nitric oxide synthase (iNOS), to understand how a compound affects enzyme expression.
Luminol-Enhanced Chemiluminescence: A method used to measure the production of reactive oxygen species (ROS) by cells, such as polymorphonuclear leukocytes. ebi.ac.uk
Amperometric Analysis: An electrochemical technique used to directly measure certain molecules, which was applied to determine if this compound has direct NO scavenging properties. ebi.ac.uk
Table 3: Analytical Techniques in this compound Research and Metabolite Studies
| Technique | Purpose | Application Area | Reference |
|---|---|---|---|
| LC-MS/MS | Separation, quantification, and structural identification of metabolites. | General Metabolomics | nih.goveurl-pesticides.eu |
| HRMS (e.g., QTOF, Orbitrap) | Accurate mass measurement for elemental composition determination. | General Metabolomics | nih.gov |
| NMR Spectroscopy | Definitive structural elucidation of metabolites. | General Metabolomics | nih.gov |
| Griess Assay (Spectrophotometry) | Quantification of nitrite (indirect measure of NO). | Functional Bioassay | |
| Western Blot | Quantification of specific protein expression (e.g., iNOS). | Functional Bioassay | |
| Chemiluminescence Assays | Measurement of reactive oxygen species (ROS). | Functional Bioassay | ebi.ac.uk |
| Amperometry | Direct measurement of specific molecules (e.g., NO). | Functional Bioassay | ebi.ac.uk |
Future Directions and Research Gaps in Dithiaden Scholarly Investigation
Exploration of Underexplored Receptor Targets and Signaling Pathways
Dithiaden is primarily recognized as a histamine (B1213489) H1 receptor antagonist. patsnap.com However, its pharmacological profile suggests a more complex interaction with biological systems. Research has indicated that this compound's effects may extend beyond H1 receptor blockade, involving receptor-independent mechanisms. researchgate.netnih.gov For instance, studies have shown its ability to modulate the production of reactive oxygen species (ROS) and nitric oxide (NO), hinting at interactions with inflammatory pathways. smolecule.com Specifically, this compound has been found to decrease the production of reactive oxygen species by phagocytes and inhibit NO production in macrophages stimulated by lipopolysaccharide (LPS). researchgate.netresearchgate.net This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) protein. researchgate.net
Future research should systematically investigate this compound's affinity for other receptors, including but not limited to, muscarinic, adrenergic, and serotonergic receptors, to build a comprehensive receptor-binding profile. patsnap.com Furthermore, its influence on various signaling cascades, such as the NF-κB pathway, which is crucial in inflammation, warrants deeper exploration. tandfonline.com Understanding these off-target effects and downstream signaling pathways is critical for a complete mechanistic understanding and could reveal novel therapeutic applications.
Development of Novel Mechanistic Preclinical Models
Current preclinical studies on this compound have largely utilized established models like LPS-stimulated macrophages to investigate its anti-inflammatory properties. While informative, these models may not fully capture the complexity of human diseases. There is a need for the development and utilization of more sophisticated preclinical models to further probe this compound's mechanisms of action.
This includes the use of human cell-based assays and three-dimensional (3D) organoid cultures that more closely mimic human physiology. nih.gov For instance, investigating this compound's effects on co-culture systems of immune cells and tissue-specific cells could provide valuable insights into its immunomodulatory properties in a more disease-relevant context. Additionally, animal models of specific allergic and inflammatory diseases, beyond basic rhinitis or urticaria models, could help to validate its therapeutic potential for a broader range of conditions. patsnap.com The development of preclinical models for Kounis syndrome, a condition involving hypersensitivity and acute coronary events where platelet activation is a key factor, could be particularly relevant given this compound's observed inhibitory effects on platelet activation. nih.gov
Advanced Computational Modeling for Deeper Mechanistic Insights
Computational modeling techniques offer a powerful approach to complement experimental studies and provide deeper insights into this compound's molecular interactions. While some computational work, such as Density Functional Theory (DFT) calculations, has been applied to related compounds, a dedicated and advanced computational investigation of this compound is lacking.
Future research should employ a range of computational methods, including molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling. frontiersin.orgresearchgate.net Molecular docking can predict the binding poses of this compound at various receptor sites, helping to identify potential new targets. researchgate.net MD simulations can provide a dynamic view of these interactions, revealing the stability of binding and the conformational changes induced in the receptor. frontiersin.org QSAR studies can help to identify the key structural features of this compound that are responsible for its various biological activities, guiding the design of more potent and selective analogs. collaborativedrug.com These computational approaches can generate testable hypotheses and rationalize experimental findings, accelerating the pace of research.
Synthesis of Targeted Chemical Probes Based on SAR
The development of chemical probes is a crucial step in validating drug targets and elucidating their biological functions. thermofisher.kr Based on the structure-activity relationship (SAR) of this compound, targeted chemical probes can be synthesized to investigate its interactions with specific proteins and pathways. gardp.org SAR studies aim to identify the structural features of a molecule that contribute to its biological activity. collaborativedrug.com
These probes can be designed with reporter tags, such as biotin (B1667282) or fluorescent molecules, to allow for visualization and quantification of target engagement in cellular and in vivo systems. artmolecule.fr For example, a photoaffinity probe could be synthesized by incorporating a photoreactive group into the this compound scaffold, enabling covalent cross-linking to its binding partners upon photoactivation. unimi.it The synthesis of such probes would be instrumental in identifying the direct molecular targets of this compound beyond the H1 receptor and clarifying its mechanism of action at a molecular level. nih.govrsc.org
Investigation of this compound's Interactions with Emerging Biological Systems
The biological landscape is constantly evolving, with the discovery of new cell types, disease models, and biological pathways. Future research should investigate the interactions of this compound with these emerging systems to uncover novel therapeutic opportunities. For example, its effects on different subsets of immune cells, such as specific T-cell populations or dendritic cells, could reveal more about its immunomodulatory properties. nih.gov
Furthermore, exploring its activity in novel disease models could provide mechanistic insights. For instance, given its anti-inflammatory and antioxidant effects, investigating its potential in models of neuroinflammation or other chronic inflammatory conditions could be a fruitful area of research. mdpi.com Examining its impact on the gut microbiome, an emerging area of interest in pharmacology, could also yield valuable information. The use of advanced preclinical models, such as those for studying aging mechanisms or specific cancer types, could further expand our understanding of this compound's potential applications. nih.govyoutube.com
Q & A
Basic: What standardized in vitro models are used to study Dithiaden's anti-inflammatory mechanisms, and what methodological challenges arise in these systems?
Researchers commonly employ murine macrophage RAW 264.7 cells stimulated with bacterial lipopolysaccharide (LPS) to mimic inflammatory responses. Key methods include the Griess assay (to quantify nitric oxide via nitrite accumulation) and Western blotting (to assess iNOS protein expression). Challenges include maintaining consistent LPS stimulation thresholds, avoiding cytotoxicity at higher this compound concentrations (e.g., 10⁻⁴ M), and ensuring cell viability via ATP luminescence assays .
Advanced: How can contradictions between this compound’s suppression of iNOS expression and its lack of direct NO scavenging activity be methodologically resolved?
Discrepancies arise when reduced NO levels (via Griess assay) are not explained by direct scavenging (tested via amperometry). To resolve this, researchers should:
- Conduct parallel experiments measuring iNOS mRNA (e.g., RT-qPCR) alongside protein expression to confirm transcriptional regulation.
- Use pharmacological inhibitors (e.g., L-NAME) to isolate iNOS-specific effects.
- Validate findings across multiple cell lines (e.g., primary macrophages) to rule out cell-type-specific artifacts .
Basic: What critical steps ensure reproducibility when assessing this compound’s effects on inflammatory mediators?
- Standardized Protocols : Document LPS concentration (e.g., 0.1 µg/mL), incubation time (24 hours), and this compound pre-treatment duration (60 minutes).
- Controls : Include non-stimulated cells (baseline NO) and LPS-only groups (positive control).
- Viability Validation : Use ATP assays to confirm non-toxic concentrations (e.g., 5×10⁻⁵ M) and avoid confounding cytotoxicity .
Advanced: What statistical and computational approaches are optimal for analyzing dose-dependent effects of this compound on NO production?
- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) to calculate IC₅₀ values.
- Multiplicity Adjustments : Apply Bonferroni corrections for multiple comparisons (e.g., nitrite levels, ATP viability, iNOS expression).
- Software : Use tools like GraphPad Prism or R for nonlinear regression and ANOVA with post-hoc tests .
Basic: How should researchers validate the specificity of this compound’s action on iNOS versus other NOS isoforms?
- Isoform-Specific Inhibitors : Co-treat with selective inhibitors (e.g., 1400W for iNOS) to isolate contributions.
- Enzymatic Activity Assays : Measure NOS activity via L-arginine to L-citrulline conversion in cell lysates.
- Knockdown Models : Use siRNA targeting iNOS to confirm dependency .
Advanced: What integrative methodologies can elucidate this compound’s broader signaling pathways beyond iNOS inhibition?
- Transcriptomics : Perform RNA sequencing to identify differentially expressed genes (e.g., NF-κB, TNF-α).
- Metabolomics : Profile arginine/NO pathway intermediates via LC-MS.
- Network Pharmacology : Map this compound’s targets using databases like STITCH or KEGG to predict off-pathway effects .
Basic: What are the limitations of using nitrite accumulation as a proxy for NO production in this compound studies?
Nitrite assays (Griess reaction) may underestimate NO due to:
- Rapid NO oxidation in culture media.
- Interference from other redox-active compounds.
- Alternative NO metabolites (e.g., nitrate, S-nitrosothiols).
Solution : Complement with real-time NO detection (e.g., DAF-FM fluorescence) .
Advanced: How can researchers reconcile this compound’s anti-inflammatory efficacy in vitro with potential in vivo toxicity?
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations in animal models to establish safe dosing ranges.
- Organ-Specific Toxicity Screens : Assess liver/kidney function markers (e.g., ALT, creatinine) in preclinical trials.
- Cytokine Panels : Monitor systemic inflammation (e.g., IL-6, IL-1β) to balance efficacy and safety .
Basic: What quality control measures are essential for preparing and storing this compound stock solutions?
- Solubility : Use distilled water for dissolution; avoid organic solvents that may alter bioactivity.
- Storage : Aliquot stock solutions (3×10⁻³ M) at -20°C to prevent freeze-thaw degradation.
- Stability Testing : Confirm potency via HPLC before each experiment .
Advanced: What experimental frameworks address the dual role of NO in inflammation when evaluating this compound’s therapeutic potential?
- Context-Specific Models : Use disease-specific assays (e.g., rheumatoid arthritis synovial cells) to assess NO’s protective vs. harmful roles.
- Time-Course Studies : Track NO dynamics (acute vs. chronic phases) to optimize dosing schedules.
- Combination Therapies : Test this compound with antioxidants (e.g., NAC) to mitigate oxidative stress synergistically .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
